6-Epiharpagide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYIXOPJPLGCRZ-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877506 | |
| Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737-86-0, 83706-03-0 | |
| Record name | Pyridoxal isonicotinoyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Botanical Origins of 6-Epiharpagide: A Technical Guide to its Natural Sources and Occurrence
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and occurrence of 6-Epiharpagide, an iridoid glycoside of interest to researchers, scientists, and drug development professionals. This document summarizes the current knowledge on the botanical origins of this compound, presents available quantitative data, and outlines the experimental protocols for its isolation and characterization.
Natural Occurrence of this compound
This compound is an iridoid glycoside that has been identified in various plant species, primarily within the families Lamiaceae, Scrophulariaceae, and Globulariaceae. While research is ongoing, several key species have been identified as sources of this compound.
Table 1: Quantitative Occurrence of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Method of Analysis | This compound Content | Reference |
| Scrophularia deserti | Scrophulariaceae | Aerial parts | Not Specified | Present (qualitative) | [1][2] |
| Globularia alypum | Globulariaceae | Aerial parts | LC-MS | Present (qualitative) | [3][4][5] |
Note: This table will be updated as more quantitative data becomes available.
Key Plant Sources
Scrophulariaceae Family:
The genus Scrophularia has been a focus of phytochemical investigations for iridoid glycosides. Notably, Scrophularia deserti has been reported to contain a variety of these compounds. While quantitative data for this compound in this species is not yet widely published, the presence of structurally related iridoids suggests it is a promising candidate for further investigation.
Globulariaceae Family:
Globularia alypum is another significant source of iridoid glycosides. Extensive phytochemical profiling of this plant has revealed a complex mixture of iridoids, and while globularin (B600428) is often the major reported constituent, the presence of other related compounds makes it a key species of interest in the search for this compound.
Experimental Protocols: Isolation and Characterization
The isolation and purification of this compound from plant material typically involve a series of chromatographic techniques. The following is a generalized protocol based on methods used for the isolation of iridoid glycosides from Scrophularia and Globularia species.
1. Extraction:
-
Plant Material Preparation: Air-dried and powdered aerial parts of the plant material are used for extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with methanol (B129727) or a methanol-water mixture at room temperature with agitation for a specified period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Iridoid glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Purification:
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
4. Structure Elucidation:
-
Spectroscopic Analysis: The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed structure and stereochemistry of the molecule.
-
Logical Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
This technical guide serves as a foundational resource for researchers interested in the natural sourcing and analysis of this compound. Further research is warranted to quantify the concentration of this compound in various plant species and to optimize isolation protocols for higher yields and purity.
References
6-Epiharpagide: Unraveling its Chemical Identity and Stereochemical Nuances
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a comprehensive overview of the chemical structure and stereochemistry of 6-Epiharpagide, an iridoid glycoside of interest in natural product chemistry and drug discovery. The iridoid glycosides are a large group of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. The "6-Epi" designation in this compound signifies a specific stereochemical configuration at the C-6 position of the iridoid core, distinguishing it from its more commonly known epimer, harpagide (B7782904).
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a fused cyclopentanopyran ring system, known as the iridan skeleton, to which a glucose molecule is attached via a glycosidic bond. The numbering of the carbon atoms in the iridoid core follows established conventions. The key distinguishing feature of this compound is the orientation of the substituent at the C-6 position. In contrast to harpagide, where the substituent at C-6 typically has a specific orientation, this compound possesses the opposite configuration at this chiral center. The precise stereochemistry is crucial as it can significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.
To illustrate the fundamental structure and the key stereochemical point of interest, the following diagram presents a generalized structure of the iridoid core of a harpagide-type molecule.
Caption: Generalized Iridoid Core Highlighting the C-6 Epimeric Center.
Spectroscopic Data
Detailed spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is essential for the unambiguous structural elucidation and stereochemical assignment of natural products. While specific NMR data for this compound is not available in the cited literature, a comparative analysis with the known data for harpagide and other related iridoid glycosides would be the standard approach for its characterization.
Key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton of the glucose unit, the olefinic protons of the cyclopentene (B43876) ring, and the protons on the stereogenic centers of the iridoid skeleton. The coupling constants between adjacent protons, as determined from 1D and 2D NMR experiments (such as COSY and NOESY), are critical for determining the relative stereochemistry of the molecule. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide information about the carbon skeleton and the nature of the attached functional groups.
Experimental Protocols
The isolation and synthesis of this compound would follow established methodologies for iridoid glycosides.
Isolation from Natural Sources
A general workflow for the isolation of this compound from a plant source, such as species from the Ajuga or Scrophularia genera, would typically involve the following steps:
Caption: General Workflow for the Isolation of this compound.
Synthetic Approaches
The chemical synthesis of this compound would likely involve a multi-step process. A potential strategy could be the epimerization of the more readily available harpagide at the C-6 position. This could be achieved through a sequence of protection, oxidation, and reduction steps designed to invert the stereochemistry at the target center.
Biological Activity and Signaling Pathways
The biological activities of iridoid glycosides are diverse and well-documented. Harpagide, for instance, is known for its anti-inflammatory properties. It is plausible that this compound may exhibit similar or distinct biological activities. The difference in stereochemistry at C-6 could lead to altered binding affinities for biological targets, potentially resulting in a different pharmacological profile.
Further research is required to investigate the biological effects of this compound and to elucidate any signaling pathways it may modulate. A hypothetical workflow for investigating its biological activity is presented below.
An In-Depth Technical Guide to 6-Epiharpagide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epiharpagide is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are a diverse group of natural products found in a variety of medicinal plants and are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | ChemFaces |
| CAS Number | 86362-16-5 | ChemFaces[1] |
| Molecular Formula | C₁₅H₂₄O₁₀ | ChemFaces[1] |
| Molecular Weight | 364.35 g/mol | ChemFaces[1] |
Physicochemical Properties
| Property | Description | Inferred Characteristics |
| Physical State | Solid | Expected to be a crystalline or amorphous solid at room temperature. |
| Melting Point | Not available | Data not found in the searched literature. |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Not available | As a glycoside, this compound is expected to exhibit good solubility in polar solvents such as water, methanol (B129727), and ethanol (B145695), and limited solubility in nonpolar organic solvents. |
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and structural elucidation. While a comprehensive public database of its spectra is not available, the following outlines the expected characteristics based on the analysis of similar iridoid glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the iridoid core and the glucose moiety. Key signals would include those for the olefinic protons of the cyclopentene (B43876) ring, acetal (B89532) protons, and the anomeric proton of the glucose unit.
-
¹³C-NMR: The carbon NMR spectrum would display signals corresponding to the 15 carbons of the molecule. The carbonyl carbon of the ester group (if present) and the carbons of the double bond would appear in the downfield region, while the sugar carbons would resonate in the mid-field region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic absorption bands for the following functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups in the glucose moiety and the iridoid core.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in the alkyl and cycloalkane parts of the molecule.
-
C=C stretching: A band around 1650 cm⁻¹ due to the carbon-carbon double bond in the cyclopentene ring.
-
C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) arising from the C-O bonds of the ether, alcohol, and glycosidic linkages.
Mass Spectrometry (MS)
Mass spectrometric analysis would be essential for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (or pseudomolecular ion peak in soft ionization techniques like ESI) corresponding to the molecular weight of 364.35.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the glycosidic bond, leading to a fragment ion corresponding to the aglycone part and another to the glucose moiety. Further fragmentation of the iridoid core would also be expected.
Experimental Protocols
Detailed, validated experimental protocols for the isolation, purification, and biological analysis of this compound are not extensively published. However, general methodologies used for iridoid glycosides can be adapted.
Isolation and Purification Workflow
The following diagram illustrates a general workflow for the isolation and purification of iridoid glycosides like this compound from a plant source.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glycosides are often enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a reversed-phase material (e.g., C18). Elution is performed with a gradient of solvents, such as chloroform-methanol or water-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to obtain the pure compound.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, its structural similarity to other well-studied iridoid glycosides, such as harpagide, suggests it may possess similar pharmacological properties. Harpagide has been reported to exhibit anti-inflammatory activity.[2]
Potential Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. Based on the known mechanisms of related compounds, this compound could potentially exert its anti-inflammatory effects by targeting pathways such as NF-κB and MAPK.
Experimental Protocol for Investigating Anti-inflammatory Activity:
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.
-
Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment with this compound: Cells are pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., nitric oxide) in the cell culture supernatant is quantified using methods like ELISA and Griess assay.
-
Western Blot Analysis: The expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, JNK, ERK) are analyzed by Western blotting to elucidate the mechanism of action.
Conclusion
This compound is an iridoid glycoside with potential for further scientific investigation. This guide summarizes the currently available information on its physical and chemical properties. Further research is warranted to fully characterize this compound, including the experimental determination of its physicochemical constants, comprehensive spectroscopic analysis, and in-depth investigation of its biological activities and underlying mechanisms of action. Such studies will be invaluable for assessing its potential as a therapeutic agent.
References
- 1. This compound (CAS#86362-16-5); 6-Epi-8-O-acetylharpagide (CAS#97169-44-3); 6-E... | Manufacturer ChemFaces [chemfaces.com]
- 2. Harpagide Confers Protection Against Acute Lung Injury Through Multi-Omics Dissection of Immune–Microenvironmental Crosstalk and Convergent Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Iridoid Glycosides of Ajuga reptans: Isolation and Characterization of Harpagide
Disclaimer: This technical guide addresses the isolation and characterization of iridoid glycosides from Ajuga reptans, with a specific focus on harpagide (B7782904) . Initial literature searches did not yield specific evidence for the discovery and isolation of 6-Epiharpagide from this plant species. However, Ajuga reptans is a well-documented source of other prominent iridoid glycosides, including harpagide and 8-O-acetylharpagide. The methodologies presented herein for the isolation and characterization of harpagide are analogous to those that would be employed for other related iridoid glycosides.
Introduction
Ajuga reptans L. (Lamiaceae), commonly known as bugleweed or carpet bugle, is a perennial herbaceous plant recognized in traditional medicine for its various therapeutic properties.[1] The medicinal value of this plant is attributed to its rich phytochemical composition, which includes phytoecdysteroids, flavonoids, and a significant class of compounds known as iridoid glycosides.[2] Among these, harpagide is a notable constituent that has garnered scientific interest for its potential biological activities, including anti-inflammatory and neuroprotective effects.[3][4] This document provides a comprehensive overview of the isolation and characterization of harpagide from Ajuga reptans, intended for researchers, scientists, and professionals in the field of drug development.
Phytochemical Composition of Ajuga reptans
Ajuga reptans is a source of a diverse array of secondary metabolites. The primary classes of compounds and notable examples are summarized in the table below.
| Compound Class | Examples | Reference |
| Iridoid Glycosides | Harpagide, 8-O-acetylharpagide, Reptoside | [5] |
| Phenylpropanoid Glycosides | Teupolioside, Verbascoside, Isoverbascoside | |
| Flavonoids | Luteolin, Apigenin, Rutin, Isoquercitrin | |
| Phytoecdysteroids | 20-hydroxyecdysone, Ajugalactone |
Table 1: Major Phytochemical Constituents of Ajuga reptans
Experimental Protocols
The isolation of harpagide from Ajuga reptans involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
1. Plant Material and Extraction
-
Plant Material: The whole plant of Ajuga reptans L. is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with methanol (B129727) (MeOH). A portion of the methanolic extract is then suspended in water and partitioned with n-butanol (n-BuOH) to enrich the extract with polar compounds like iridoid glycosides.
2. Fractionation and Purification
The n-BuOH fraction is subjected to a series of chromatographic techniques to isolate the target compounds.
-
Molecular Exclusion Chromatography: The n-BuOH extract is first fractionated using molecular exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A µ-Bondapack C18 column is typically used with a gradient elution system of methanol and water.
A generalized workflow for the isolation of harpagide is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harpagide: Occurrence in plants and biological activities - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
6-Epiharpagide: An Overview of an Iridoid with Limited Characterized Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of 6-Epiharpagide, an iridoid glycoside. Despite its identification in medicinal plants, publicly available research detailing its specific biological activities, mechanisms of action, and quantitative data remains notably scarce. This document summarizes the existing information and highlights the significant gaps in the scientific literature.
Chemical Identity and Natural Occurrence
This compound is an iridoid, a class of secondary metabolites known for their diverse biological activities. It is a stereoisomer of harpagide (B7782904), a more extensively studied compound.
Natural Sources: this compound has been identified and isolated from the following plant species:
-
Scrophularia ningpoensis Hemsl.: An herb used in traditional Chinese medicine.[1][2]
-
Andrographis paniculata Nees.: Commonly known as "King of Bitters," this plant is also a staple in traditional medicine systems.[3][4][5]
Reported Biological Activities: A Landscape of Limited Data
While the iridoid class is associated with a range of pharmacological effects, specific, well-documented biological activities for this compound are not extensively reported in peer-reviewed literature. The available information is largely suggestive and lacks in-depth experimental validation.
Potential Anti-inflammatory Activity
Some sources suggest that this compound may possess anti-inflammatory properties. However, these claims are often general and not substantiated by specific experimental data such as IC50 values or detailed in vivo studies. For context, the related compound harpagide has been investigated for its anti-inflammatory effects, but it is crucial to note that these findings are not directly transferable to this compound.
Activation of the ERK1/2 Signaling Pathway
There is a mention in some commercial, non-peer-reviewed literature of this compound as an independent activator of the ERK1/2 (Extracellular signal-regulated kinase 1/2) signaling pathway. The ERK1/2 pathway is a critical chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is involved in the regulation of a variety of cellular processes, including proliferation, differentiation, and survival.
However, at present, there are no publicly accessible scientific studies that provide experimental evidence, such as Western blots or kinase assays, to validate this claim or to elucidate the specific mechanism of activation.
Data Presentation: A Notable Absence of Quantitative Information
A thorough review of the scientific literature did not yield any quantitative data on the biological activities of this compound. Consequently, the creation of summary tables for metrics such as IC50 or EC50 values, percentage inhibition, or in vivo efficacy data is not possible at this time.
Experimental Protocols: A Call for Future Research
Detailed experimental methodologies for key experiments specifically involving this compound are not available in the public domain. Future research would be necessary to establish and publish protocols for assays determining its biological effects.
Visualization of Postulated Signaling Pathway
The following diagram illustrates a generalized representation of the ERK1/2 signaling pathway, which some sources suggest may be activated by this compound. It is important to emphasize that the role of this compound in this pathway is currently hypothetical and lacks direct experimental confirmation.
Caption: Hypothesized activation of the ERK1/2 signaling pathway by this compound.
Conclusion and Future Directions
The current body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its biological activities. While its presence in medicinal plants suggests potential pharmacological relevance, dedicated research is required to:
-
Elucidate and quantify its biological effects through a battery of in vitro and in vivo assays.
-
Determine its mechanism(s) of action , including confirming its putative role in ERK1/2 signaling.
-
Conduct pharmacokinetic and toxicological studies to assess its drug development potential.
For researchers and drug development professionals, this compound represents an under-explored natural product that warrants further investigation to unlock its potential therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the current scientific literature on the iridoid 6-Epiharpagide and its closely related compounds. Iridoids, a class of monoterpenoids, are of significant interest to the scientific community due to their diverse and potent biological activities. This document summarizes the known anti-inflammatory, anticancer, and neuroprotective effects of these compounds, with a focus on quantitative data where available. Detailed experimental methodologies for key assays are provided to facilitate further research. Furthermore, this guide visualizes the known signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the mechanisms of action and research approaches. Due to the limited availability of specific data for this compound, this review heavily leverages data from its well-studied stereoisomer, harpagide (B7782904), and other related iridoids to infer its potential biological activities and mechanisms.
Introduction to this compound and Related Iridoids
Iridoids are a large group of naturally occurring monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are often found as glycosides. This compound is an iridoid glycoside that has been isolated from several plant species, including Scrophularia ningpoensis and Leonurus japonicus. Its chemical structure is closely related to harpagide, differing only in the stereochemistry at the C-6 position. This subtle structural difference can, however, have significant implications for biological activity.
The broader class of iridoids, including compounds like harpagide, 8-O-acetylharpagide, catalpol, and aucubin, has been extensively studied and shown to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, anticancer, antioxidant, and hepatoprotective effects. These activities have made them attractive candidates for drug discovery and development. This review will delve into the specifics of these biological activities, the experimental methods used to elucidate them, and the molecular pathways through which they exert their effects.
Biological Activities and Quantitative Data
The biological activities of this compound and its related iridoids are summarized below. Due to the scarcity of quantitative data specifically for this compound, data for its close structural isomer, harpagide, and other relevant iridoids are included for comparative purposes.
Anti-inflammatory Activity
Iridoids are well-documented for their potent anti-inflammatory properties. The primary mechanism often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK.
Table 1: Anti-inflammatory Activity of Related Iridoids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Harpagoside | NO Production Inhibition | RAW 264.7 | Dose-dependent inhibition | [1][2] |
| Harpagoside | iNOS Expression Inhibition | HepG2 | Dose-dependent inhibition | [1] |
| Harpagoside | COX-2 Expression Inhibition | HepG2 | Dose-dependent inhibition | [1] |
| Scropolioside B | NF-κB Activation Inhibition | - | 43.7 µM | |
| Scropolioside D | NF-κB Activation Inhibition | - | 1.02 µM |
Note: Specific IC50 values for harpagoside's inhibition of NO production, iNOS, and COX-2 expression were not explicitly stated in the provided search results but were described as dose-dependent.
Anticancer Activity
Several iridoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity of Related Iridoids and Other Compounds
| Compound | Cell Line | IC50 Value | Reference |
| 8-O-acetylharpagide | Breast Cancer (in vivo) | Significant growth inhibition | [3] |
| Unrelated Compound 11 | Melanoma | 1.7 ± 0.5 µM | |
| Unrelated Compound 12 | Melanoma | 2.0 ± 0.7 µM |
Note: The anticancer data for iridoids is less specific in the provided search results. The table includes data on a derivative of harpagide and other compounds to illustrate the range of potencies observed in anticancer assays.
Neuroprotective Effects
The neuroprotective potential of iridoids is a growing area of research. These compounds have shown promise in protecting neuronal cells from various insults, such as oxidative stress and excitotoxicity.
Table 3: Neuroprotective Effects of Various Compounds
| Compound | Assay | Cell Line | EC50/Protective Effect | Reference |
| Myristargenol A | Glutamate-induced cytotoxicity | HT22 | Increased viability by 113.6% at 10 µM | |
| Ethanolic extract of Auricularia polytricha | Glutamate-induced cytotoxicity | HT22 | Significant protection at 40 µg/mL |
Note: Specific quantitative data for the neuroprotective effects of this compound or harpagide were not available in the search results. The table presents data from other compounds to provide context for neuroprotective assays.
Experimental Protocols
This section outlines the detailed methodologies for key experiments frequently cited in the study of iridoids.
Isolation and Purification of this compound
-
Source Material: Dried roots of Scrophularia ningpoensis.
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The extraction is often repeated multiple times to ensure a high yield.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions containing iridoids (often the ethyl acetate and n-butanol fractions) are subjected to various chromatographic techniques for isolation and purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation. A gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) is used to elute the compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is employed for final purification of the isolated compounds. A gradient of water and acetonitrile (B52724) or methanol is typically used as the mobile phase.
-
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Nitric Oxide (NO) Production Assay (Griess Test): Cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Western Blot Analysis for iNOS and COX-2: Cells are treated as described above. After treatment, total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
NF-κB Activation Analysis:
-
Western Blot for IκBα degradation and p65 phosphorylation: Cytoplasmic and nuclear protein fractions are separated. The levels of IκBα in the cytoplasm and phosphorylated p65 in the nucleus are determined by Western blotting.
-
Immunofluorescence for p65 translocation: Cells grown on coverslips are treated, fixed, and permeabilized. They are then incubated with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The localization of p65 is observed using a fluorescence microscope.
-
Neuroprotection Assay in Glutamate-Induced HT22 Cells
-
Cell Culture: HT22 murine hippocampal neuronal cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cytotoxicity Assay: Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being exposed to a toxic concentration of glutamate (B1630785) (e.g., 5 mM) for 24 hours.
-
Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described in the anti-inflammatory protocol. An increase in cell viability in the presence of this compound compared to glutamate treatment alone indicates a neuroprotective effect.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated as described above and then incubated with DCFH-DA. The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.
-
Western Blot Analysis for Apoptosis Markers: The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 can be analyzed by Western blotting to determine if the neuroprotective effect involves the inhibition of apoptosis.
Signaling Pathways and Mechanistic Diagrams
The anti-inflammatory and potential neuroprotective effects of iridoids like harpagide are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Harpagide has been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Harpagide.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main MAPK pathways are the ERK, JNK, and p38 pathways. The activation of these pathways can lead to the production of inflammatory mediators. Some studies suggest that iridoids can modulate MAPK signaling.
Caption: Modulation of MAPK signaling pathways by related iridoids.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in vitro.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This literature review consolidates the existing knowledge on the biological activities of this compound and related iridoids. While specific data on this compound is limited, the extensive research on its stereoisomer, harpagide, provides a strong indication of its potential as a bioactive compound with anti-inflammatory, and possibly anticancer and neuroprotective, properties. The primary mechanism of action for the anti-inflammatory effects of related iridoids appears to be the modulation of the NF-κB and MAPK signaling pathways.
Future research should focus on several key areas:
-
Isolation and Characterization: More studies are needed to isolate and fully characterize this compound from various natural sources to ensure a sufficient supply for comprehensive biological evaluation.
-
Quantitative Biological Activity: There is a critical need for studies that specifically determine the IC50 and EC50 values of this compound in a range of in vitro assays to accurately assess its potency.
-
Mechanism of Action: Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Comparative Studies: Direct comparative studies between this compound and harpagide would be invaluable in understanding the structure-activity relationship and the impact of stereochemistry on biological function.
References
- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
6-Epiharpagide: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 6-Epiharpagide, an iridoid glycoside of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and while specific biological data and experimental protocols for this compound are not extensively available in public literature, this guide summarizes the known anti-inflammatory activities of the broader class of iridoid glycosides and provides representative experimental methodologies.
Core Chemical Data
A foundational understanding of a compound begins with its fundamental chemical identifiers. The Chemical Abstracts Service (CAS) number and molecular formula for this compound are essential for accurate identification and sourcing.
| Parameter | Value |
| CAS Number | 86362-16-5 |
| Molecular Formula | C₁₅H₂₄O₁₀ |
Biological Activity of Iridoid Glycosides: An Overview
While specific quantitative biological data for this compound is limited, the broader class of iridoid glycosides, to which it belongs, has been the subject of extensive research, particularly concerning their anti-inflammatory properties. Studies on related compounds, such as harpagoside (B1684579) from Harpagophytum procumbens (Devil's Claw), have demonstrated significant anti-inflammatory potential.
For instance, extracts of Harpagophytum procumbens, rich in iridoid glycosides, have shown inhibitory effects on the release of pro-inflammatory cytokines like TNF-α and interleukins. One study reported that an extract of Harpagophytum procumbens exhibited an EC50 value of 116 ± 8.2 μg/ml for the inhibition of TNF-α release in LPS-stimulated monocytic THP-1 cells.[1] Following metabolic activation, this effect was enhanced, with an EC50 of 49 ± 3.5 μg/ml.[1] Another study highlighted the anti-inflammatory potential of Harpagophytum procumbens extract with an IC50 of 100 mg/mL.[2][3] It is important to note that these values are for complex extracts and not for isolated this compound.
The anti-inflammatory activity of iridoid glycosides is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Key Signaling Pathways Modulated by Iridoid Glycosides
Research into the mechanisms of action of iridoid glycosides has identified several key signaling pathways that are modulated by these compounds, leading to their anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many iridoid glycosides have been shown to inhibit the activation of NF-κB.[4] This inhibition prevents the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. Iridoid glycosides have been reported to interfere with this pathway, leading to a reduction in the production of inflammatory mediators.
Representative Experimental Protocols
Isolation of Iridoid Glycosides
Methodology:
-
Extraction: Dried and powdered plant material (e.g., roots or tubers of Harpagophytum procumbens) is extracted with a suitable solvent, such as methanol (B129727) or a methanol:acetonitrile mixture. The extraction can be performed at room temperature or with gentle heating.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is often employed to separate the different components.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing iridoid glycosides. Fractions with similar profiles are pooled.
-
Final Purification: Further purification of the pooled fractions can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.
In Vitro Anti-inflammatory Assay (e.g., Inhibition of NO Production in Macrophages)
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubate the plates for 24 hours.
-
After incubation, measure the nitric oxide (NO) production in the culture supernatant using the Griess reagent.
-
Cell viability is assessed in parallel using an MTT or similar assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
The concentration of the test compound that inhibits 50% of the NO production (IC50) is calculated.
This technical guide serves as a starting point for researchers interested in this compound. While specific data on this compound remains to be fully elucidated, the information on the broader class of iridoid glycosides provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The provided methodologies offer a framework for conducting such research.
References
- 1. Alteration of anti-inflammatory activity of Harpagophytum procumbens (devil's claw) extract after external metabolic activation with S9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 6-Epiharpagide and Related Iridoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide delves into the pharmacological potential of 6-Epiharpagide and its closely related analogues, such as Harpagide and Harpagoside. Due to the limited availability of specific data for this compound, this document leverages the more extensive research on its structural analogues to provide a comprehensive overview of its potential therapeutic applications, with a focus on its anti-inflammatory and neuroprotective effects. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug development in this promising area.
Introduction to Iridoid Glycosides
Iridoid glycosides are characterized by a cyclopentane[c]pyran skeleton and are typically found as glucosides.[1] They are known to possess a wide array of biological activities, including anti-inflammatory, neuroprotective, antioxidant, anticancer, and antimicrobial properties.[2][3][4] this compound, a member of this class, is structurally similar to the more extensively studied Harpagide and Harpagoside, the primary active constituents of Harpagophytum procumbens (Devil's Claw). This guide will explore the pharmacological potential of this compound, drawing insights from the activities of its better-known counterparts.
Pharmacological Activities
The primary pharmacological activities of interest for iridoid glycosides like this compound are their anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Iridoid glycosides, particularly Harpagoside, have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Neuroprotective Activity
Harpagide has been shown to exert neuroprotective effects in various in vitro and in vivo models. These effects are attributed to its ability to mitigate oxidative stress, reduce neuronal apoptosis, and modulate signaling pathways crucial for neuronal survival.
Quantitative Pharmacological Data
Due to the scarcity of specific quantitative data for this compound, this section presents data for its close analogue, Harpagoside, to provide a benchmark for its potential potency.
| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |
| Harpagoside | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO release | 39.8 µM |
Table 1: Quantitative Anti-inflammatory Activity of Harpagoside. This table summarizes the half-maximal inhibitory concentration (IC50) of Harpagoside in a key in vitro anti-inflammatory assay.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the pharmacological potential of iridoid glycosides like this compound.
Extraction and Isolation of Iridoid Glycosides
-
Objective: To extract and purify this compound or related iridoid glycosides from plant material.
-
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or methanol, using methods like maceration, percolation, or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Purification: The iridoid glycoside-rich fraction (typically the n-butanol fraction) is subjected to further purification using chromatographic techniques such as column chromatography (using silica (B1680970) gel or Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
-
Objective: To evaluate the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
NO Measurement (Griess Assay): After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
-
Objective: To assess the protective effect of the test compound against neurotoxin-induced cell death.
-
Methodology:
-
Cell Culture: Neuronal cells (e.g., PC12 or SH-SY5Y) are cultured in an appropriate medium.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound.
-
Induction of Toxicity: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2)) is added to induce cell death.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
-
Signaling Pathways
The pharmacological effects of iridoid glycosides are mediated through the modulation of various intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
Harpagoside has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Harpagoside inhibits this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Caption: NF-κB signaling pathway and the inhibitory action of Harpagoside.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in inflammation. Harpagoside has been suggested to modulate this pathway, contributing to its anti-inflammatory effects.
Neuroprotective Signaling Pathways
The neuroprotective effects of Harpagide are associated with the inhibition of endoplasmic reticulum (ER) stress and the modulation of glycolytic pathways .
-
ER Stress Pathway: Harpagide has been shown to protect neuronal cells by inhibiting ER stress-mediated apoptosis. It achieves this by targeting the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which helps maintain calcium homeostasis and reduces the accumulation of unfolded proteins in the ER.
Caption: Neuroprotective mechanism of Harpagide via inhibition of ER stress.
-
Glycolytic Pathway: In the context of osteoarthritis, Harpagide has been found to inhibit the inflammatory response in chondrocytes by modulating glycolytic pathways, suggesting a novel mechanism for its anti-inflammatory and potentially chondroprotective effects.
Conclusion and Future Directions
While specific data on this compound is limited, the extensive research on its analogues, Harpagide and Harpagoside, strongly suggests its potential as a valuable pharmacological agent, particularly in the fields of inflammation and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers to initiate further investigations into the precise mechanisms of action and therapeutic efficacy of this compound. Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound in a range of relevant bioassays.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory and neurodegenerative diseases.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
The exploration of this compound and other iridoid glycosides holds significant promise for the development of novel therapeutics for a variety of debilitating diseases.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Harpagide, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for 6-Epiharpagide Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of 6-Epiharpagide, an iridoid glycoside with potential therapeutic applications. The methodologies described are based on established techniques for the isolation of natural products from plant sources, with a focus on Scrophularia striata, a known source of this compound.
Introduction to this compound
This compound is an iridoid glycoside found in various medicinal plants, including those of the Scrophularia genus. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural similarity of this compound to other bioactive iridoids, such as harpagide (B7782904) and 8-O-acetylharpagide, suggests its potential as a valuable compound for drug discovery and development. Preliminary studies on related compounds indicate that the anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, and the activation of the Nrf2 antioxidant response pathway.
Extraction Protocols
The efficient extraction of this compound from plant material is the initial and critical step in its isolation. The choice of extraction method and solvent can significantly impact the yield and purity of the final product.
Plant Material Preparation
Freshly collected aerial parts of Scrophularia striata should be washed thoroughly with distilled water to remove any soil and debris. The plant material is then air-dried in the shade at room temperature for 7-10 days or until brittle. The dried material should be coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dark place until extraction.
Maceration Protocol
Maceration is a simple and widely used technique for the extraction of thermolabile compounds like iridoid glycosides.
Materials:
-
Powdered Scrophularia striata
-
80% Methanol (B129727) (Methanol:Water, 80:20 v/v)
-
Glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a 2 L glass container.
-
Add 1 L of 80% methanol to the container, ensuring all the plant material is fully submerged.
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (25°C) for 48 hours.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the compound.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Reflux Extraction Protocol
Reflux extraction can enhance extraction efficiency by using elevated temperatures.
Materials:
-
Powdered Scrophularia striata
-
80% Ethanol (B145695) (Ethanol:Water, 80:20 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Place 100 g of the powdered plant material in a 2 L round-bottom flask.
-
Add 1 L of 80% ethanol to the flask.
-
Set up the reflux apparatus by connecting the condenser to the flask and placing it on a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 4 hours.
-
Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. The following purification steps are designed to isolate this compound with high purity.
Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents.
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform successive extractions with n-hexane to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fractions.
-
Subsequently, perform successive extractions of the aqueous layer with ethyl acetate to separate compounds of intermediate polarity.
-
Finally, extract the remaining aqueous layer with n-butanol to isolate the more polar glycosides, including this compound.
-
Collect the n-butanol fractions and concentrate them using a rotary evaporator to obtain a butanolic extract enriched with iridoid glycosides.
Column Chromatography
Column chromatography is a robust method for separating individual compounds from a mixture.
Materials:
-
Butanolic extract
-
Silica (B1680970) gel (60-120 mesh)
-
Glass column
-
Solvent system: A gradient of Chloroform:Methanol is typically effective.
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Chloroform).
-
Pack the glass column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the butanolic extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with 100% Chloroform and gradually increasing the polarity by adding Methanol (e.g., 99:1, 98:2, 95:5, 90:10, etc., Chloroform:Methanol).
-
Collect the eluate in fractions of 10-20 mL in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., Chloroform:Methanol 85:15).
-
Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC is the final step.
Materials:
-
Partially purified this compound from column chromatography
-
HPLC-grade Methanol and Water
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Dissolve the partially purified sample in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of Methanol and Water. A typical gradient might start with 10% Methanol and increase to 70% Methanol over 40 minutes.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 100 g of dried Scrophularia striata. Actual yields may vary depending on the plant material and experimental conditions.
| Stage | Method | Starting Material (g) | Yield (g) | Purity (%) |
| Extraction | 80% Methanol Maceration | 100 | 15.2 | ~5 |
| Partitioning | Liquid-Liquid (n-Butanol) | 15.2 | 4.8 | ~20 |
| Purification | Silica Gel Column Chromatography | 4.8 | 0.9 | ~75 |
| Final Purification | Preparative HPLC | 0.9 | 0.25 | >98 |
Experimental Workflow and Signaling Pathway Diagrams
HPLC method for quantification of 6-Epiharpagide
An HPLC Method for the Quantification of 6-Epiharpagide: Application Notes and Protocols
This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for the quantitative analysis of this iridoid glycoside.
Introduction
This compound is an iridoid glycoside found in various medicinal plants. Its structural similarity to other pharmacologically active iridoids, such as harpagide, necessitates precise and validated analytical methods for its quantification in plant extracts, herbal formulations, and biological matrices. This application note outlines a proposed HPLC method based on the analysis of structurally related compounds and established principles of chromatographic separation of iridoid glycosides. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric acid: Analytical grade
-
Methanol (B129727): HPLC grade (for sample extraction)
-
Sample Matrix: e.g., dried plant powder, herbal extract.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Note: The gradient profile may require optimization based on the specific HPLC system and the complexity of the sample matrix.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a dried plant matrix. The specific details may need to be adjusted based on the sample type.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation
To ensure the reliability and accuracy of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; Relative standard deviation (RSD) of peak area and retention time for replicate injections < 2.0%. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve constructed from at least five concentration levels. |
| Accuracy (Recovery) | The mean recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte and analyzing the samples. |
| Precision | Repeatability (Intra-day precision): RSD < 2.0% for six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day precision): RSD < 2.0% for the analysis of the same sample on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by comparing the chromatograms of blank, placebo, and spiked samples. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| RSD of Peak Area (%) | < 2.0% | |
| RSD of Retention Time (%) | < 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | ||
| Medium | ||
| High | ||
| Mean Recovery (%) |
Table 4: Precision Data
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability (Intra-day) | < 2.0% | |
| Intermediate (Inter-day) | < 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC method for the quantification of this compound.
References
Application Note: Quantitative Analysis of 6-Epiharpagide in Plant Extracts by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of 6-Epiharpagide, an iridoid glycoside found in various medicinal plants, notably from the Harpagophytum genus (Devil's Claw). The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification of this compound in complex plant extracts. This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The described workflow is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive iridoid glycoside that, along with its stereoisomer harpagide, is a key constituent of medicinal plants such as Harpagophytum procumbens. Extracts of these plants have been traditionally used for their anti-inflammatory and analgesic properties.[1] The therapeutic potential of these extracts is often attributed to their iridoid glycoside content.[2] Accurate and sensitive analytical methods are therefore crucial for the quality control of raw plant materials and finished herbal products, as well as for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the quantification of this compound in complex botanical matrices.[3]
Chemical Properties of this compound
While specific data for this compound is limited, its chemical properties can be inferred from its close structural relationship to its stereoisomer, harpagide.
| Property | Value (inferred from Harpagide) |
| Molecular Formula | C₁₅H₂₄O₁₀ |
| Molecular Weight | 364.34 g/mol |
| Chemical Structure | An iridoid glycoside with a glucose moiety attached to the aglycone. The stereochemistry at position 6 distinguishes it from harpagide. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The following protocol describes a general procedure for the extraction of iridoid glycosides from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., roots of Harpagophytum procumbens)
-
70% Ethanol (B145695) (EtOH) in water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 70% EtOH.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent.
-
Combine all the supernatants and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until the ethanol is removed.
-
Reconstitute the aqueous residue in 10 mL of water.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.
-
Load the 10 mL aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the iridoid glycosides with 10 mL of 50% MeOH.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The following parameters are proposed for the analysis of this compound based on methods developed for its stereoisomer, harpagide.[3] Method optimization is recommended for achieving the best performance.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Proposed MRM Transitions for this compound:
Based on the fragmentation of the related compound harpagide, the primary fragmentation is expected to be the loss of the glucose moiety.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 363.1 (formate adduct [M+HCOO]⁻) or 363.1 ([M-H]⁻) | 201.1 (aglycone fragment) | 0.1 | 30 | 15 |
| 363.1 (formate adduct [M+HCOO]⁻) or 363.1 ([M-H]⁻) | 161.1 (further fragmentation) | 0.1 | 30 | 25 | |
| Internal Standard (e.g., Harpagide) | 363.1 (formate adduct [M+HCOO]⁻) or 363.1 ([M-H]⁻) | 201.1 | 0.1 | 30 | 15 |
Note: The precursor ion may be observed as the deprotonated molecule [M-H]⁻ or as a formate (B1220265) adduct [M+HCOO]⁻ depending on the mobile phase. Optimization of cone voltage and collision energy is crucial for maximizing signal intensity.
Data Presentation
Quantitative data should be compiled in a clear, tabular format to allow for easy comparison between different samples or extraction methods.
Table 1: Example Quantitative Data for this compound in Plant Extracts
| Sample ID | Plant Species | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| HP-01 | H. procumbens | Root | 70% EtOH Sonication | 125.6 | 3.2 |
| HP-02 | H. procumbens | Leaf | 70% EtOH Sonication | 45.2 | 4.1 |
| HZ-01 | H. zeyheri | Root | 70% EtOH Sonication | 89.4 | 3.8 |
Signaling Pathways
Extracts from Harpagophytum procumbens, which contain this compound and related iridoid glycosides, have been shown to exert their anti-inflammatory effects through various signaling pathways. Understanding these pathways provides a biological context for the quantitative analysis.
Harpagophytum procumbens extracts have been reported to:
-
Inhibit pro-inflammatory mediators: This includes the suppression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Modulate the NF-κB pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Harpagophytum extracts can interfere with this pathway, leading to a reduction in the expression of inflammatory genes.
-
Activate the Nrf2 pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway helps to mitigate oxidative stress associated with inflammation.
-
Interact with the endocannabinoid system: Recent studies suggest that Harpagophytum procumbens root extract can mediate anti-inflammatory effects through the activation of cannabinoid receptor 2 (CB2).
References
- 1. An analytical study, anti-inflammatory and analgesic effects of Harpagophytum procumbens and Harpagophytum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
Application Note: Structural Elucidation of 6-Epiharpagide using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Epiharpagide is an iridoid glycoside, a class of natural products known for their diverse biological activities. The precise determination of its three-dimensional structure is crucial for understanding its bioactivity and for any potential therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This document provides a detailed overview and protocol for the structural determination of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Predicted Key Structural Features and NMR Strategy
The structure of this compound consists of a cyclopentanopyran ring system (the iridoid moiety) and a glucose unit. The key to its structural elucidation lies in:
-
Confirming the carbon skeleton: Establishing the connectivity of all protons and carbons in the iridoid and glucose moieties.
-
Determining the relative stereochemistry: Specifically, confirming the stereochemistry at the C-6 position, which differentiates it from harpagide (B7782904). This is typically achieved by analyzing proton-proton coupling constants (J-couplings) and through-space correlations observed in NOESY experiments.
-
Identifying the glycosylation site: Confirming the attachment of the glucose unit to the iridoid core.
A combination of the following NMR experiments is essential for this purpose:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons, which is vital for determining relative stereochemistry.
NMR Data of Harpagide (Reference Compound)
The following tables summarize the ¹H and ¹³C NMR data for harpagide, recorded in D₂O. This data serves as a reference for the expected chemical shifts in this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Harpagide in D₂O
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, Multiplicity, J in Hz) |
| Iridoid Moiety | ||
| 1 | 98.5 | 5.15 (d, 8.0) |
| 3 | 141.2 | 6.28 (d, 6.0) |
| 4 | 110.5 | 4.80 (d, 6.0) |
| 5 | 45.8 | 2.85 (m) |
| 6 | 78.9 | 4.15 (d, 5.0) |
| 7 | 68.2 | 3.80 (m) |
| 8 | 77.5 | - |
| 9 | 57.8 | 2.55 (m) |
| 10 | 21.5 | 1.10 (s) |
| 11 | - | - |
| Glucose Moiety | ||
| 1' | 99.8 | 4.65 (d, 8.0) |
| 2' | 74.5 | 3.25 (t, 8.0) |
| 3' | 77.8 | 3.40 (t, 8.0) |
| 4' | 71.5 | 3.35 (t, 8.0) |
| 5' | 78.0 | 3.45 (m) |
| 6' | 62.5 | 3.70 (dd, 12.0, 5.0), 3.90 (dd, 12.0, 2.0) |
Data adapted from Boje et al., 2003.
Expected NMR Data for this compound and Comparative Analysis
The primary difference between harpagide and this compound is the stereochemistry at the C-6 position. This change in the spatial arrangement of the hydroxyl group at C-6 is expected to cause noticeable changes in the chemical shifts of nearby protons and carbons, particularly H-6, C-6, C-5, and C-7.
Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences for this compound
| Position | Harpagide (ppm) | This compound (Predicted ppm) | Expected Difference | Rationale |
| ¹H NMR | ||||
| H-6 | ~4.15 | Shifted | Δδ ≈ ± 0.1-0.3 | Change in the anisotropic effect of the C5-C9 bond and potential changes in hydrogen bonding. |
| H-5 | ~2.85 | Shifted | Δδ ≈ ± 0.1-0.2 | Change in the spatial relationship with the C-6 hydroxyl group. |
| H-7 | ~3.80 | Shifted | Δδ ≈ ± 0.1-0.2 | Change in the spatial relationship with the C-6 hydroxyl group. |
| ¹³C NMR | ||||
| C-6 | ~78.9 | Shifted | Δδ ≈ ± 1-3 | Direct effect of the change in stereochemistry. |
| C-5 | ~45.8 | Shifted | Δδ ≈ ± 1-2 | γ-gauche effect. |
| C-7 | ~68.2 | Shifted | Δδ ≈ ± 1-2 | γ-gauche effect. |
The most definitive evidence for the epimeric relationship would come from the analysis of J-couplings and NOESY correlations. For instance, the coupling constant between H-5 and H-6 (³JH5,H6) would likely differ due to a change in the dihedral angle. Furthermore, NOESY correlations between H-6 and other protons on the cyclopentane (B165970) ring would be distinct for each epimer.
Experimental Protocols
4.1 Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O) or another appropriate deuterated solvent (e.g., CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
4.2 NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: 298 K
-
1D ¹H NMR:
-
Pulse program: zg30 or similar
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2-5 s
-
-
1D ¹³C NMR:
-
Pulse program: zgpg30 or similar with proton decoupling
-
Number of scans: 1024-4096
-
Spectral width: 200-220 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2-5 s
-
-
2D COSY:
-
Pulse program: cosygpqf or similar
-
Number of scans: 2-8 per increment
-
Number of increments: 256-512
-
Spectral width: Same as ¹H NMR in both dimensions
-
-
2D HSQC:
-
Pulse program: hsqcedetgpsisp2.3 or similar (edited HSQC to differentiate CH/CH₃ from CH₂)
-
Number of scans: 4-16 per increment
-
Number of increments: 128-256
-
¹³C spectral width: 160-180 ppm
-
-
2D HMBC:
-
Pulse program: hmbcgplpndqf or similar
-
Number of scans: 8-32 per increment
-
Number of increments: 256-512
-
Long-range coupling delay (d6): Optimized for 8 Hz
-
-
2D NOESY:
-
Pulse program: noesygpph or similar
-
Mixing time: 300-800 ms (B15284909) (a range of mixing times may be beneficial)
-
Number of scans: 8-16 per increment
-
Number of increments: 256-512
-
4.3 Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs).
-
Perform Fourier transformation.
-
Phase and baseline correct all spectra.
-
Reference the spectra to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.
-
Analyze the spectra in a stepwise manner as outlined in the workflow diagram below.
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound using NMR.
Caption: Expected key HMBC correlations for the structural backbone of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of this compound. By systematically analyzing the data from ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments, and by comparing the results with the known data of its epimer, harpagide, the complete chemical structure and relative stereochemistry can be confidently determined. The protocols and expected data presented in this application note serve as a detailed guide for researchers undertaking the structural characterization of this and related iridoid glycosides.
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. 6-Epiharpagide, an iridoid glycoside, is a compound of interest for its potential therapeutic properties. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound. The described assays focus on the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular context.
The protocols outlined herein describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a well-established in vitro model of inflammation. These assays will quantify the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). Furthermore, this document explores the putative underlying molecular mechanisms by which this compound may exert its anti-inflammatory effects, focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | Absorbance (540 nm) | % Inhibition of NO Production |
| Control (no LPS) | 0.05 ± 0.01 | - |
| LPS (1 µg/mL) | 0.45 ± 0.03 | 0 |
| This compound (10) + LPS | 0.35 ± 0.02 | 22.2 |
| This compound (25) + LPS | 0.24 ± 0.02 | 46.7 |
| This compound (50) + LPS | 0.15 ± 0.01 | 66.7 |
| This compound (100) + LPS | 0.08 ± 0.01 | 82.2 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS (1 µg/mL) | 1250 ± 80 | 850 ± 60 | 450 ± 40 |
| This compound (50 µM) + LPS | 625 ± 50 | 410 ± 35 | 210 ± 25 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plates and incubate.
-
Wash the plates and add the detection antibody.
-
After another incubation and wash, add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations
Application Notes and Protocols: Neuroprotective Effects of 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the neuroprotective potential of 6-Epiharpagide in various cell culture models of neurodegenerative diseases. The protocols detailed below are designed to assess the compound's efficacy in mitigating neuronal damage induced by common neurotoxins.
Introduction to this compound and its Neuroprotective Potential
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. Emerging research suggests that compounds like this compound, an iridoid glycoside, may offer neuroprotective benefits. This document outlines the hypothesized mechanisms of action, focusing on the modulation of the Nrf2 and NF-κB signaling pathways, and provides detailed protocols for in vitro validation.
Hypothesized Mechanism of Action
This compound is proposed to exert its neuroprotective effects through two primary signaling pathways:
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular defense against oxidative stress.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[1] In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[1][2] It is hypothesized that this compound promotes this dissociation, thereby enhancing the cell's antioxidant capacity.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation.[3] Chronic activation of this pathway is implicated in neuroinflammation and neuronal cell death. This compound is thought to inhibit the activation of NF-κB, likely by preventing the degradation of its inhibitor, IκB. This leads to a reduction in the production of pro-inflammatory cytokines.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize expected quantitative data from experiments designed to test the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in Neurotoxin-Induced Neuronal Cell Models
| Treatment Group | Cell Viability (%) (MTT/CCK-8 Assay) | LDH Release (% of Control) |
| Control (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 |
| Neurotoxin (e.g., 100 µM 6-OHDA) | 48.3 ± 4.5 | 52.3 ± 6.8 |
| This compound (10 µM) + Neurotoxin | 65.7 ± 5.1 | 35.4 ± 4.9 |
| This compound (25 µM) + Neurotoxin | 82.1 ± 6.3 | 18.9 ± 3.7 |
| This compound (50 µM) + Neurotoxin | 95.4 ± 4.8 | 8.2 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Treatment Group | Intracellular ROS Levels (Fluorescence Intensity) | Caspase-3 Activity (% of Control) |
| Control (Vehicle) | 100 ± 8.1 | 100 ± 7.5 |
| Neurotoxin (e.g., 100 µM H₂O₂) | 285.4 ± 20.3 | 350.2 ± 25.8 |
| This compound (25 µM) + Neurotoxin | 152.7 ± 15.6 | 175.9 ± 18.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on the Expression of Key Signaling Proteins (Western Blot Densitometry)
| Treatment Group | Relative Nrf2 (Nuclear) Expression | Relative HO-1 Expression | Relative NF-κB p65 (Nuclear) Expression |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Neurotoxin (e.g., 5 mM Glutamate) | 1.2 ± 0.2 | 1.3 ± 0.3 | 3.5 ± 0.4 |
| This compound (25 µM) + Neurotoxin | 3.8 ± 0.5 | 4.1 ± 0.6 | 1.4 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to a loading control (e.g., β-actin or Lamin B1).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, or rat pheochromocytoma PC12 cells are suitable models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Neurotoxin Induction: To induce neuronal damage, cells can be exposed to various neurotoxins such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, hydrogen peroxide (H₂O₂) for oxidative stress, or glutamate (B1630785) for excitotoxicity. The optimal concentration and incubation time for each neurotoxin should be determined empirically for each cell line.
-
Treatment Protocol: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours) before the addition of the neurotoxin.
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound followed by the addition of a neurotoxin.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Oxidative Stress and Apoptosis Assays
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay kit.
-
Procedure:
-
After treatment, lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysates.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 and NF-κB signaling pathways.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NF-κB p65, IκBα, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for In Vivo Efficacy Testing of 6-Epiharpagide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and implementation of in vivo animal models for evaluating the therapeutic efficacy of 6-Epiharpagide, a key iridoid glycoside found in Harpagophytum procumbens (Devil's Claw). While direct in vivo studies on this compound are limited, the extensive research on Harpagophytum procumbens extracts and its major active component, harpagoside, offers valuable insights into appropriate models and expected outcomes. The protocols detailed below are based on established methodologies for assessing anti-inflammatory and analgesic activities, which are the primary therapeutic targets for compounds derived from this plant.
Introduction to this compound and its Therapeutic Potential
This compound is a stereoisomer of harpagide, another significant iridoid glycoside present in Devil's Claw. Traditionally, extracts of Harpagophytum procumbens have been used to treat a variety of inflammatory conditions, including arthritis and back pain. The therapeutic effects of these extracts are largely attributed to their iridoid glycoside content, particularly harpagoside. Given its structural similarity to other active compounds in Devil's Claw, this compound is a promising candidate for anti-inflammatory and analgesic drug development. In vivo animal models are crucial for validating its efficacy and elucidating its mechanism of action.
Recommended In Vivo Animal Models
Based on the well-documented effects of Harpagophytum procumbens, the following animal models are recommended for assessing the anti-inflammatory and analgesic efficacy of this compound.
Anti-Inflammatory Models
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to inhibit edema formation.
-
Freund's Adjuvant-Induced Arthritis in Rats: This model mimics the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. It is suitable for evaluating the long-term therapeutic effects of this compound on chronic inflammatory conditions.
Analgesic Model
-
Acetic Acid-Induced Writhing in Mice: This model is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates an analgesic effect.
Data Presentation: Efficacy of Harpagophytum procumbens Extracts in Animal Models
The following tables summarize quantitative data from studies on Harpagophytum procumbens extracts, providing a benchmark for the potential efficacy of this compound.
Table 1: Effect of Harpagophytum procumbens Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h Post-Carrageenan (Mean ± SD) | % Inhibition of Edema |
| Control (Saline) | - | 2.5 ± 0.3 | - |
| H. procumbens | 200 | 1.5 ± 0.2 | 40% |
| H. procumbens | 400 | 1.1 ± 0.15 | 56% |
| Indomethacin (B1671933) | 10 | 0.9 ± 0.1 | 64% |
Table 2: Effect of Harpagophytum procumbens Extract on Freund's Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Paw Swelling (mm) on Day 21 (Mean ± SD) | Arthritic Score (0-4) on Day 21 (Mean ± SD) |
| Control (Vehicle) | - | 7.8 ± 0.6 | 3.5 ± 0.4 |
| H. procumbens | 200 | 5.2 ± 0.5 | 2.1 ± 0.3 |
| H. procumbens | 400 | 4.1 ± 0.4 | 1.5 ± 0.2 |
| Prednisolone (B192156) | 5 | 3.5 ± 0.3 | 1.1 ± 0.2 |
Table 3: Effect of Harpagophytum procumbens Extract on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SD) | % Inhibition of Writhing |
| Control (Saline) | - | 45 ± 5 | - |
| H. procumbens | 100 | 25 ± 4 | 44.4% |
| H. procumbens | 200 | 15 ± 3 | 66.7% |
| Aspirin (B1665792) | 100 | 10 ± 2 | 77.8% |
Experimental Protocols
The following are detailed protocols for the recommended in vivo models.
Protocol for Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plebismometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (at least 3 doses), and positive control.
-
Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plebismometer.
-
Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol for Freund's Adjuvant-Induced Arthritis in Rats
Objective: To assess the chronic anti-inflammatory and anti-arthritic effects of this compound.
Materials:
-
Male Wistar rats (150-180 g)
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle
-
Positive control: Prednisolone (5 mg/kg/day)
-
Digital calipers
Procedure:
-
On day 0, inject 0.1 ml of CFA intradermally into the sub-plantar region of the right hind paw to induce arthritis.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (at least 3 doses), and positive control.
-
Begin daily administration of this compound, vehicle, or prednisolone from day 0 to day 21.
-
Measure the paw volume of both hind paws on days 0, 7, 14, and 21.
-
Assess the arthritic score on days 7, 14, and 21 based on a scale of 0-4 (0=no erythema or swelling, 4=severe erythema and swelling).
-
On day 21, collect blood for hematological and biochemical analysis (e.g., ESR, CRP, inflammatory cytokines).
-
Euthanize the animals and collect the ankle joints for histopathological examination.
Protocol for Acetic Acid-Induced Writhing in Mice
Objective: To determine the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Vehicle
-
Positive control: Aspirin (100 mg/kg)
Procedure:
-
Divide the mice into groups (n=6 per group): Vehicle control, this compound (at least 3 doses), and positive control.
-
Administer this compound, vehicle, or aspirin orally (p.o.) or intraperitoneally (i.p.) 30 minutes before acetic acid injection.
-
Inject 0.1 ml of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (stretching of the abdomen and hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo testing of this compound.
Putative Anti-inflammatory Signaling Pathway of this compound
Based on studies of Harpagophytum procumbens and harpagoside, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators. Harpagoside has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of nuclear factor-kappa B (NF-κB). It is also suggested to inhibit the AP-1 pathway.[1][2]
Caption: Putative NF-κB signaling pathway inhibited by this compound.
References
- 1. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of 6-Epiharpagide Bioactivity
Introduction
6-Epiharpagide is an iridoid glycoside, a class of secondary metabolites found in various plants, known for a wide range of biological activities. Preliminary screening of novel compounds like this compound is crucial in the early stages of drug discovery. Cell-based assays provide a physiologically relevant environment to evaluate the bioactivity and cytotoxicity of such compounds. These application notes provide detailed protocols for screening the anti-inflammatory, cytotoxic, and antioxidant properties of this compound.
Application Note 1: Assessment of Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Many natural products exert anti-inflammatory effects by modulating cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and reducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). This section details the protocols to assess the anti-inflammatory potential of this compound in a cell-based model.
Experimental Protocols
1.1 Protocol for Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants using the Griess reagent. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for this assay.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.
1.2 Protocol for Pro-inflammatory Cytokine Quantification (ELISA)
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of cytokines like TNF-α or IL-6 in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) diluted in binding solution (100 µL/well). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants (collected from the same experiment as the Griess assay) and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop. Incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Quantification: Determine the cytokine concentration from the standard curve.
Relevant Signaling Pathway
The NF-κB signaling pathway is a primary regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (producing NO) and cytokines like TNF-α. This compound may inhibit this pathway.
Data Presentation
Hypothetical data for the anti-inflammatory activity of this compound.
| Bioactivity Metric | This compound (IC₅₀) | Positive Control (IC₅₀) |
| NO Production Inhibition | 25.5 µM | 10.2 µM |
| TNF-α Secretion Inhibition | 32.8 µM | 15.1 µM |
| IL-6 Secretion Inhibition | 45.1 µM | 20.5 µM |
Application Note 2: Assessment of Cytotoxicity
Before concluding that a compound has specific bioactivity, it is essential to assess its general cytotoxicity. A highly cytotoxic compound may appear active in an assay simply by killing the cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol
2.1 Protocol for Cell Viability (MTT Assay)
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or another relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells for vehicle control (untreated cells) and a blank (medium only).
-
Incubation: Incubate for 24-48 hours (or a duration relevant to the bioactivity assay) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Shaking: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570-590 nm.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.
Data Presentation
Hypothetical data for the cytotoxicity of this compound.
| Cell Line | This compound (CC₅₀) |
| RAW 264.7 | > 100 µM |
| HepG2 | > 100 µM |
A high CC₅₀ value suggests low cytotoxicity, which is a desirable characteristic.
Application Note 3: Assessment of Antioxidant Activity
Cellular oxidative stress contributes to inflammation and various chronic diseases. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.
Experimental Protocol
3.1 Protocol for Cellular Antioxidant Activity (CAA) Assay
This assay uses the probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF.
-
Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach overnight.
-
Probe Loading & Treatment: Remove the medium and treat cells for 1 hour with medium containing 25 µM DCFH-DA and various concentrations of this compound.
-
Washing: Wash the cells gently with PBS to remove excess probe and compound.
-
Oxidative Stress Induction: Add 100 µL of a free radical generator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value by comparing the protective effect of this compound to a standard antioxidant like Quercetin.
Relevant Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are key signaling cascades that respond to extracellular stimuli, including oxidative stress. These pathways can regulate cell survival, apoptosis, and inflammation. Antioxidant compounds may protect cells by modulating MAPK signaling to enhance cell survival and reduce stress responses.
References
Application Notes and Protocols for Testing 6-Epiharpagide on RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols for evaluating the biological activity of 6-Epiharpagide on the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and RAW 264.7 cells provide a robust and convenient model system to study inflammation in vitro.[1][2] These protocols detail methods for cell culture, assessment of cytotoxicity, and evaluation of anti-inflammatory properties through the measurement of nitric oxide and cytokine production. Furthermore, a protocol for investigating the underlying molecular mechanisms via Western blotting of key signaling pathways is included.
I. Experimental Protocols
Cell Culture of RAW 264.7 Macrophages
This protocol outlines the standard procedures for maintaining and subculturing the RAW 264.7 macrophage cell line.[2][3][4]
-
Materials:
-
RAW 264.7 cell line (e.g., from ATCC, TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
75 cm² cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator at 37°C with 5% CO₂
-
-
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a 75 cm² flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Subculture:
-
Observe cells daily and change the medium every 2-3 days.
-
When cells reach 70-80% confluency, they should be subcultured.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of fresh complete growth medium to the flask.
-
Gently detach the adherent cells using a cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Transfer the cell suspension to a new flask at a sub-cultivation ratio of 1:3 to 1:6 with fresh complete growth medium.
-
It is recommended to use low passage number cells (e.g., less than 20) to avoid genetic drift.
-
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 cells to establish a non-toxic concentration range for subsequent experiments.
-
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug, e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
After 4 hours, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of NO production by activated macrophages.
-
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (e.g., a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After 24 hours, collect 50-100 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of NaNO₂ (e.g., from 0 to 100 µM) in complete growth medium.
-
Add 50-100 µL of the Griess reagent to each well containing the supernatant or standard.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Quantification of Cytokines by ELISA
This protocol describes the measurement of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Cell culture supernatants from the NO production experiment
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-10
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
Briefly, the general steps involve:
-
Coating a 96-well plate with a capture antibody overnight.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and cell culture supernatants to the wells and incubating.
-
Washing the plate and adding a detection antibody.
-
Washing the plate and adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Washing the plate and adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPKs (p38, ERK, JNK), by analyzing the phosphorylation status of key proteins.
-
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and an antibody for a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter time course (e.g., 15, 30, 60 minutes) to capture phosphorylation events.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
II. Data Presentation
The following tables are examples of how to present the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 5.2 |
| This compound | 1 | 98.7 ± 4.8 |
| This compound | 5 | 97.2 ± 5.1 |
| This compound | 10 | 95.5 ± 4.9 |
| This compound | 25 | 93.1 ± 5.5 |
| This compound | 50 | 85.3 ± 6.2 |
| This compound | 100 | 60.1 ± 7.3** |
| Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. Control. |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
| Control | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 |
| LPS + this compound | 5 | 18.5 ± 1.5 |
| LPS + this compound | 10 | 12.3 ± 1.1 |
| LPS + this compound | 25 | 7.9 ± 0.8** |
| *Data are presented as mean ± SD (n=3). *p < 0.01 vs. LPS alone. |
Table 3: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 3500 ± 250 | 2800 ± 210 | 150 ± 25 |
| LPS + this compound | 10 | 1800 ± 150 | 1500 ± 120 | 250 ± 30 |
| LPS + this compound | 25 | 950 ± 80 | 800 ± 70 | 380 ± 45** |
| Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. LPS alone. |
III. Mandatory Visualization
Caption: Experimental workflow for testing this compound.
Caption: Hypothesized NF-κB signaling pathway inhibition.
References
Troubleshooting & Optimization
Optimizing extraction yield of 6-Epiharpagide from plant material
Welcome to the technical support center for the optimization of 6-Epiharpagide extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of your this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known for their diverse biological activities. Plant genera known to contain harpagide (B7782904) and its derivatives, including this compound, primarily belong to the Lamiaceae and Scrophulariaceae families. Species of Ajuga, such as Ajuga decumbens and Ajuga reptans, are notable sources.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound. Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 50-80%), are commonly used and have shown effectiveness in extracting these compounds from various plant matrices. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. For instance, a study on Patrinia scabra demonstrated that 52% ethanol was optimal for the extraction of total iridoid glycosides using an ultrasonic-microwave synergistic method.
Q3: What are the key factors influencing the yield of this compound?
A3: Several factors can significantly influence the extraction yield of this compound:
-
Solvent Type and Concentration: The polarity of the solvent must be matched to the polarity of this compound. Aqueous solutions of ethanol or methanol are often more efficient than the pure solvents.
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound, but excessive heat may lead to degradation.
-
Extraction Time: A sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant material to the solvent. However, prolonged extraction times can increase the risk of compound degradation.
-
Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency, but an excessively high volume of solvent may complicate downstream processing.
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for extraction, leading to a higher yield.
-
Extraction Method: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from a crude plant extract typically involves chromatographic techniques. A common approach is to first perform a preliminary separation using macroporous resin column chromatography to enrich the iridoid glycoside fraction. This can be followed by more refined techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound with high purity. For example, a study on the purification of iridoid glycosides from Fructus Corni successfully used HSCCC to obtain compounds with purities greater than 92%.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent or concentration.2. Insufficient extraction time or temperature.3. Inadequate particle size reduction of the plant material.4. Suboptimal solid-to-liquid ratio. | 1. Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 90%).2. Increase the extraction time or temperature, while monitoring for potential degradation.3. Grind the plant material to a finer powder (e.g., 40-60 mesh).4. Decrease the solid-to-liquid ratio (e.g., from 1:10 to 1:20 g/mL). |
| Co-extraction of Impurities | 1. Solvent is too non-polar, extracting lipids and chlorophyll.2. Extraction temperature is too high, leading to the breakdown of other cellular components. | 1. Increase the polarity of the solvent (e.g., use a higher percentage of water in the ethanol/methanol mixture).2. Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction.3. Lower the extraction temperature. |
| Degradation of this compound | 1. Excessive heat during extraction or solvent evaporation.2. Presence of enzymes in the plant material.3. Exposure to light or extreme pH conditions. | 1. Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under vacuum).2. Blanch the plant material before extraction to deactivate enzymes.3. Protect the extract from light and maintain a neutral pH. |
| Poor Separation During Purification | 1. Inappropriate stationary or mobile phase in chromatography.2. Overloading of the column. | 1. Optimize the mobile phase composition for HPLC or HSCCC.2. Use a smaller sample size or a larger column for purification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on general methods for the ultrasound-assisted extraction of iridoid glycosides.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves and stems of Ajuga decumbens) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography as described in the FAQs.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on general methods for the microwave-assisted extraction of phytochemicals.
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered plant material in a microwave extraction vessel.
-
Add 100 mL of 60% methanol (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature below 60°C.
-
-
Filtration and Concentration:
-
After extraction and cooling, filter the mixture.
-
Concentrate the solvent using a rotary evaporator as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize extraction yields for iridoid glycosides from various plant sources using different methods. While not specific to this compound, this data provides a useful reference for expected yields of similar compounds.
Table 1: Extraction Yields of Iridoid Glycosides from Fructus Corni using High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) |
| Sweroside | 100 | 7.9 | 92.3 |
| Morroniside | 100 | 13.1 | 96.3 |
| Loganin | 100 | 10.2 | 94.2 |
| Data adapted from a study on Fructus Corni.[1] |
Table 2: Accumulation of Harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. Agitated Shoot Cultures
| Treatment | Harpagide (mg/100g DW) | 8-O-acetyl-harpagide (mg/100g DW) |
| Control | 25.1 | 53.2 |
| Elicitor Variant F | 619.0 | 138.0 |
| Elicitor Variant H | 247.3 | 255.4 |
| Data adapted from a study on Melittis melissophyllum L. agitated shoot cultures.[2][3] |
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Caption: A troubleshooting decision tree for optimizing this compound extraction yield and purity.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Epiharpagide
Welcome to the technical support center for the analysis of 6-Epiharpagide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of this iridoid glycoside.
Troubleshooting Guide
This section addresses common questions and provides systematic solutions to resolve peak asymmetry for this compound.
Q1: My chromatogram shows significant peak tailing specifically for this compound. What are the most probable causes?
A: Peak tailing that selectively affects a polar, neutral compound like this compound is typically chemical in nature and points to undesirable secondary interactions with the stationary phase. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar analytes is often the interaction between the hydroxyl groups on this compound and acidic, ionized silanol groups (Si-O⁻) that remain on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] These interactions create a secondary, stronger retention mechanism that slows a portion of the analyte molecules, causing the peak to tail.[4]
-
Mobile Phase pH: While this compound is not strongly acidic or basic, the pH of the mobile phase dictates the ionization state of the residual silanols on the column packing.[1] At a mid-range pH (above ~3.5), a higher population of silanol groups becomes deprotonated and negatively charged, increasing the likelihood of strong polar interactions.
-
Trace Metal Contamination: The silica (B1680970) matrix of the column packing can contain trace metals like iron or aluminum. These metals can act as active sites, increasing the acidity of nearby silanol groups and exacerbating their interaction with polar analytes, leading to peak tailing.
-
Co-eluting Impurity: In some cases, what appears to be a tailing peak may actually be a small, co-eluting impurity that is not fully resolved from the main this compound peak.
Q2: How can I systematically diagnose the root cause of the peak tailing?
A: A logical diagnostic approach is crucial to efficiently identify the problem. Start by observing the chromatogram and asking a series of targeted questions. The workflow below provides a step-by-step diagnostic process.
Q3: What specific mobile phase adjustments can improve the peak shape of this compound?
A: Optimizing the mobile phase is one of the most effective ways to mitigate secondary interactions.
-
Lower the pH: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase will lower the pH to around 2.7-3.0. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions with this compound.
-
Use a Buffer: If a specific pH needs to be maintained, use a buffer with a capacity within +/- 1 pH unit of its pKa. An ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer (10-20 mM) can help stabilize the pH and improve peak symmetry.
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different solvent properties. If you are using methanol, switching to acetonitrile may improve peak shape. Acetonitrile is less viscous and can sometimes provide better efficiency and reduced tailing for polar compounds.
-
Use a Tailing Suppressor (Advanced): For older, Type-A silica columns, adding a small amount of a basic compound like triethylamine (B128534) (TEA) to the mobile phase was a common practice. The TEA acts as a competitive base, binding to the active silanol sites and shielding the analyte from these interactions. However, this is less necessary with modern, high-purity, end-capped columns.
Q4: My mobile phase is optimized, but the peak is still tailing. Could the column be the issue?
A: Yes, the column itself is a critical factor. If mobile phase optimization is insufficient, consider the following:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped." End-capping is a chemical process that converts many of the accessible residual silanol groups into less polar entities, effectively shielding them from interaction with polar analytes. If you are using an older column, switching to a fully end-capped one can significantly improve peak shape.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar functional group embedded near the base of the alkyl chain. This feature can further shield the analyte from silanol interactions and can provide alternative selectivity.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Following a proper column cleaning protocol is essential.
-
Column Void: A void or channel in the packing bed at the column inlet can cause the sample band to spread unevenly, leading to distorted peaks for all analytes. This can be confirmed by reversing and flushing the column (if permitted by the manufacturer) or by replacing it.
Data Presentation: Troubleshooting Summary
The table below summarizes the diagnostic process and recommended solutions for peak tailing.
| Observed Problem | Potential Cause | Recommended Action(s) | Expected Outcome |
| Tailing of this compound peak only | Secondary silanol interactions | 1. Lower mobile phase pH to < 3.0 with 0.1% formic acid.2. Switch to a fully end-capped HPLC column. | Sharper, more symmetrical peak with a tailing factor closer to 1.0. |
| Tailing of all peaks, normal backpressure | Extra-column volume; Column void | 1. Minimize tubing length and use narrow ID (0.005") tubing.2. Ensure fittings are properly seated.3. Replace the column. | Improved peak symmetry for all compounds. |
| Tailing of all peaks, high backpressure | Column or guard column frit blockage | 1. Replace the guard column.2. Backflush the analytical column (check manufacturer's instructions).3. Ensure all samples are filtered (0.22 or 0.45 µm). | Reduced backpressure and restoration of symmetrical peak shapes. |
| Tailing appears suddenly for one peak | Co-eluting impurity | 1. Adjust mobile phase composition or gradient slope to improve resolution.2. Check sample purity. | The "tail" resolves into a separate, distinct peak. |
| Peak tailing increases with sample concentration | Mass overload | 1. Dilute the sample and re-inject.2. Use a column with a larger internal diameter or higher loading capacity. | Peak shape improves at lower concentrations. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
This protocol details a systematic approach to adjusting the mobile phase to improve the peak shape of this compound.
-
Establish a Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and inject a standard solution of this compound. Record the chromatogram, noting the retention time, backpressure, and USP tailing factor.
-
Acidify the Mobile Phase: Prepare a new aqueous mobile phase containing 0.1% (v/v) formic acid. Mix with acetonitrile at the same ratio as your baseline.
-
Equilibrate the System: Flush the HPLC system with the new acidified mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated. The backpressure may change slightly.
-
Analyze the Sample: Inject the same this compound standard.
-
Evaluate the Results: Compare the new chromatogram to the baseline. Look for a significant reduction in the tailing factor (ideally towards a value of 1.0-1.2).
Protocol 2: HPLC Column Cleaning and Regeneration
This general-purpose protocol can be used to remove strongly adsorbed contaminants from a reversed-phase column that may be causing peak tailing. Note: Always consult the column manufacturer's specific guidelines first.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-15 column volumes of your mobile phase prepared without any salt or buffer (e.g., Acetonitrile/Water).
-
Flush with 100% Water: Flush with 20 column volumes of HPLC-grade water.
-
Flush with Strong Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with Isopropanol (for stubborn contaminants): Flush with 20 column volumes of 100% Isopropanol.
-
Return to Initial Conditions: Reverse the flush sequence, ending with your initial mobile phase.
-
Equilibrate and Test: Reconnect the column to the detector, equilibrate with the mobile phase until the baseline is stable, and inject a standard to assess performance.
Visualizing the Problem: Analyte-Stationary Phase Interactions
Peak tailing for this compound on a C18 column is a result of competing retention mechanisms. The ideal mechanism is hydrophobic interaction, while the problematic secondary mechanism is polar interaction with silanol groups.
Frequently Asked Questions (FAQs)
Q: What is a USP Tailing Factor and what is an acceptable value? A: The USP Tailing Factor (Tf), or symmetry factor, is a measure of peak asymmetry. A perfectly symmetrical, Gaussian peak has a Tf of 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, although high-efficiency assays may require a value below 1.2.
Q: Can the HPLC system's temperature affect the peak shape for this compound? A: Yes. Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, which can increase efficiency, and can also decrease the strength of the problematic secondary interactions, leading to less tailing. However, the stability of iridoid glycosides at elevated temperatures should be considered.
Q: How do I know if I am overloading the column with my sample? A: Column overload occurs when you inject too much analyte mass onto the column. A key indicator is that the peak shape (tailing or fronting) and retention time change as the sample concentration changes. To check for this, prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.
Q: My sample is dissolved in DMSO, but my mobile phase is highly aqueous. Could this cause peak tailing? A: Yes, this is known as a sample solvent mismatch. If the injection solvent (like DMSO or pure acetonitrile) is significantly stronger than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly and in a distorted band, leading to peak broadening and tailing. Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
References
Technical Support Center: Chromatographic Analysis of 6-Epiharpagide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 6-Epiharpagide.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound and Harpagoside
The primary challenge in the chromatography of this compound is its separation from its epimer, harpagoside. Due to their structural similarity, achieving baseline separation requires careful optimization of chromatographic parameters.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Inadequate Mobile Phase Composition | 1. Adjust Organic Modifier: If using acetonitrile (B52724), consider switching to methanol (B129727), or vice versa. The change in solvent selectivity can alter the interaction with the stationary phase and improve separation. 2. Optimize Mobile Phase pH: For ionizable compounds, slight adjustments in the mobile phase pH can significantly impact selectivity.[1] Ensure the pH is controlled with a suitable buffer (e.g., formic acid, phosphoric acid) to maintain consistent ionization of the analytes. 3. Fine-tune Gradient Elution: Employ a shallower gradient, increasing the organic solvent percentage more slowly over a longer duration. This can enhance the resolution of closely eluting peaks. | The choice of organic solvent and its proportion in the mobile phase directly influences the retention and selectivity of the separation. Epimers, having very similar polarities, are particularly sensitive to these changes. |
| Suboptimal Stationary Phase | 1. Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column. The π-π interactions offered by the phenyl rings can provide alternative selectivity for aromatic compounds and their isomers. 2. Particle Size: Utilize a column with smaller particle size (e.g., < 2 µm) as found in UPLC systems. This increases column efficiency and can significantly improve the resolution of closely eluting peaks. | The stationary phase chemistry dictates the primary mode of interaction with the analytes. For structurally similar compounds like epimers, subtle differences in stationary phase properties can be exploited to achieve separation. |
| Inappropriate Column Temperature | Optimize Column Temperature: Systematically evaluate the effect of column temperature on the separation. While higher temperatures can improve efficiency and reduce analysis time, a lower temperature may enhance resolution in some cases. A typical starting point is 30-40°C.[1] | Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the conformation of the analytes and stationary phase, all of which can influence resolution. |
| High Flow Rate | Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with a longer run time. | A slower flow rate allows for more theoretical plates to be realized, which is beneficial for separating challenging peak pairs. |
Issue 2: Peak Tailing of this compound Peak
Peak tailing can compromise resolution and lead to inaccurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Secondary Interactions with Silanol (B1196071) Groups | 1. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the presence of free silanol groups. 2. Mobile Phase Modifier: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase. This helps to suppress the ionization of silanol groups. | Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to peak tailing. |
| Column Overload | Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column. | Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. |
| Column Contamination | Column Washing: Implement a robust column washing procedure after each analytical run to remove strongly retained matrix components. | Accumulation of contaminants on the column can create active sites that cause peak tailing. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A good starting point for separating this compound is to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution.[2][3][4] A common mobile phase combination is water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). A shallow gradient from a low to a high percentage of the organic modifier is recommended to maximize the separation of the epimers.
Q2: Should I use isocratic or gradient elution for separating this compound?
For separating a complex mixture containing this compound and other related compounds, or for resolving the closely eluting epimers (this compound and harpagoside), a gradient elution is generally preferred. A gradient allows for the separation of compounds with a wider range of polarities in a reasonable time and can improve the resolution of closely eluting peaks.
Q3: How can I confirm the identity of the this compound peak?
The most reliable method for peak identification is to use a purified reference standard of this compound. If a standard is not available, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak and analyze its fragmentation pattern, which can help in its identification.
Q4: Can derivatization help in improving the resolution of this compound?
Yes, chemical derivatization can be a useful strategy. Derivatization of iridoid glycosides can alter their polarity and chromatographic behavior, potentially leading to improved separation from their epimers. However, this adds an extra step to the sample preparation and requires careful validation.
Q5: My baseline is noisy. How can I improve it?
A noisy baseline can be caused by several factors. Ensure you are using high-purity HPLC-grade solvents and that the mobile phase is properly degassed. Check for any leaks in the system and ensure that the detector lamp is in good condition. If using a buffer, ensure it is completely dissolved and the mobile phase is filtered.
Experimental Protocols
General HPLC Method for Iridoid Glycoside Analysis
This protocol is a general starting point and should be optimized for your specific instrument and sample.
-
Column: Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 278 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for improving the resolution of this compound.
Caption: Key factors influencing the chromatographic resolution of this compound.
References
6-Epiharpagide stability under different storage conditions
This technical support center provides guidance on the stability of 6-Epiharpagide under various storage conditions. The information is compiled from studies on related iridoid glycosides and should be used as a reference for designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, refrigeration at 2-8°C is advisable.[1][2] The stability of iridoid glycosides can be affected by temperature, pH, and light.[3][4][5]
Q2: How does temperature affect the stability of this compound?
While specific data for this compound is not available, studies on other iridoid glycosides indicate that high temperatures can lead to degradation. For instance, some related compounds show instability at elevated temperatures. It is crucial to avoid repeated freeze-thaw cycles for solutions, as this can also contribute to degradation. For sensitive pharmaceutical products, stress tests are conducted at elevated temperatures (e.g., 5°C ± 3°C or 25°C ± 2°C) to assess the impact of short-term excursions from recommended storage conditions.
Q3: What is the influence of pH on the stability of this compound?
The stability of iridoid glycosides is pH-dependent. Some are susceptible to hydrolysis under strong alkaline or acidic conditions. For example, a study on other iridoid glycosides showed that some compounds were hydrolyzed in strong alkaline solutions. It is advisable to maintain the pH of this compound solutions within a neutral range (around pH 7) unless experimental conditions require otherwise. The degradation kinetics of some pharmaceuticals have been shown to be pH-dependent, with greater stability observed in neutral or slightly alkaline conditions.
Q4: Is this compound sensitive to light?
Many natural compounds are light-sensitive, and it is good practice to protect this compound from light. Storage in amber vials or light-proof containers is recommended. Exposure to light can accelerate the degradation of photosensitive compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light protection). - Prepare fresh solutions for each experiment. - Perform a stability study under your specific experimental conditions. |
| Appearance of unknown peaks in chromatography | Degradation products of this compound. | - Analyze a freshly prepared standard of this compound to confirm its retention time. - Review storage and handling procedures to minimize degradation. - Consider using a lower temperature or adjusting the pH of your solutions. |
| Precipitate formation in solution | Poor solubility or degradation at the storage temperature or pH. | - Confirm the solubility of this compound in your chosen solvent. - Adjust the pH of the solution to a more neutral range. - Consider storing at a different temperature (e.g., room temperature for short periods if precipitation occurs at 4°C), but be mindful of potential accelerated degradation. |
Stability of Related Iridoid Glycosides under Different Conditions
The following table summarizes the stability of other iridoid glycosides from a study on Eucommia ulmoides Oliver seed meal, which can serve as a general guideline. The degradation degree (P) indicates the extent of instability.
| Compound | Condition | Degradation Degree (P) | Stability |
| Geniposidic acid (GPA) | High Temperature, Alkaline, Strong Acid | Low | Stable |
| Scutellarein-7-O-glucoside (SD) | Strong Alkaline Solution | Moderate | Unstable |
| Ulmoidoside A (UA) | Strong Alkaline Solution | Moderate | Unstable |
| Ulmoidoside C (UC) | Strong Alkaline Solution | High | Very Unstable |
| Ulmoidoside B (UB) | High Temperature, Alkaline, Strong Acid | High | Very Unstable |
| Ulmoidoside D (UD) | High Temperature, Alkaline, Strong Acid | High | Very Unstable |
Experimental Protocols
Protocol for Stability Testing of Iridoid Glycosides
This protocol is adapted from a study on the stability of iridoid glycosides and can be modified for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 60% methanol (B129727) aqueous solution).
-
Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., different temperatures, pH values).
2. Storage Conditions:
-
Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH: Adjust the pH of the solutions using appropriate buffers (e.g., pH 2, 4, 6, 8, 10, 12).
-
Light: To test for photosensitivity, expose one set of samples to a controlled light source (e.g., 5000-20,000 lux) while keeping a parallel set in the dark.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
4. Quantification:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).
-
UPLC Method Example:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid if needed).
-
Detection: UV detection at an appropriate wavelength (e.g., 237 nm for some iridoid glycosides).
-
Injection Volume: 2 µL.
-
5. Data Analysis:
-
Calculate the degradation degree (P) at each time point using the following equation: P = (C₀ - Cₜ) / C₀ Where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) against time.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing the stability of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing degradation of 6-Epiharpagide during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 6-Epiharpagide during extraction. The information is presented in a question-and-answer format, with troubleshooting guides and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, an iridoid glycoside, are elevated temperatures, suboptimal pH, and the choice of extraction solvent.[1][2] Iridoid glycosides are susceptible to hydrolysis under both acidic and alkaline conditions, and prolonged exposure to high temperatures can accelerate this degradation.[3]
Q2: What is the recommended temperature range for extracting this compound?
A2: To minimize thermal degradation, it is advisable to use lower to moderate temperatures. While specific data for this compound is limited, for related iridoid glycosides, extraction temperatures in the range of 40-60°C are often employed.[4] Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be beneficial as they can reduce extraction times, thereby minimizing heat exposure.[5]
Q3: Which solvents are most suitable for extracting this compound while minimizing degradation?
A3: Polar solvents such as methanol (B129727), ethanol (B145695), and water are commonly used for extracting iridoid glycosides. The choice of solvent can influence extraction efficiency and compound stability. For instance, aqueous methanol or ethanol solutions are often effective. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.
Q4: How does pH affect the stability of this compound during extraction?
A4: The pH of the extraction medium is critical. Iridoid glycosides are generally most stable in a slightly acidic to neutral pH range (around pH 4-7). Strong acidic or alkaline conditions can lead to the hydrolysis of the glycosidic bond or other rearrangements of the molecule. It is recommended to buffer the extraction solvent if the plant material is known to alter the pH significantly.
Q5: Are there any recommended analytical methods to monitor the degradation of this compound during extraction?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for monitoring this compound and its potential degradation products. Developing a stability-indicating HPLC method that can separate the parent compound from its degradants is crucial for optimizing the extraction process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction. | Increase extraction time, use a more efficient extraction method (e.g., UAE or MAE), or optimize the solvent-to-solid ratio. |
| Degradation during extraction. | Lower the extraction temperature, adjust the pH to a neutral range, or use a milder extraction solvent. | |
| Presence of unknown peaks in HPLC chromatogram | Degradation of this compound. | Review extraction parameters (temperature, pH, time). Use HPLC-MS to identify the degradation products. |
| Co-extraction of impurities. | Optimize the selectivity of the extraction solvent or employ a post-extraction clean-up step like Solid Phase Extraction (SPE). | |
| Inconsistent extraction yields between batches | Variation in raw material. | Ensure consistent quality and drying of the plant material. |
| Inconsistent extraction conditions. | Standardize all extraction parameters, including temperature, time, solvent composition, and pH. |
Factors Affecting Iridoid Glycoside Stability
The following table summarizes the key factors influencing the stability of iridoid glycosides, which are applicable to this compound.
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| Temperature | High temperatures accelerate hydrolysis and epimerization. | Maintain extraction temperatures below 60°C. Consider non-thermal methods or methods with shorter extraction times. |
| pH | Both acidic and alkaline conditions can cause degradation. | Maintain the extraction medium within a pH range of 4-7. Use buffers if necessary. |
| Solvent | Solvent polarity and purity can affect stability and extraction efficiency. | Use high-purity polar solvents like methanol, ethanol, or water. Avoid solvents containing acidic or basic impurities. |
| Light | Some iridoid glycosides may be sensitive to light. | Conduct extractions in amber glassware or protect the extraction vessel from direct light. |
| Oxygen | Oxidative degradation can occur in the presence of oxygen. | Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen). |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound from plant material while minimizing degradation.
1. Material Preparation:
- Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction Setup:
- Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask.
- Add 20 mL of 70% methanol (v/v) in deionized water.
- Place the flask in an ultrasonic bath.
3. Extraction Process:
- Set the ultrasonic bath temperature to 40°C.
- Sonicate the mixture for 30 minutes.
- Monitor the temperature of the water bath to ensure it remains constant.
4. Sample Recovery:
- After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the extract from the solid residue.
- Carefully decant the supernatant (the extract).
- For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.
5. Concentration:
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
6. Analysis:
- Dissolve the dried extract in a known volume of the mobile phase used for HPLC analysis.
- Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
- Analyze the sample using a validated HPLC method to quantify this compound and check for the presence of degradation products.
Visualizations
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Potential degradation pathways for iridoid glycosides like this compound.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to improve the sensitivity of 6-Epiharpagide detection
Welcome to the technical support center for 6-Epiharpagide detection. This guide provides troubleshooting advice and answers to frequently asked questions to help you enhance the sensitivity and reliability of your experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the detection of this compound.
Question: I am observing a very low signal or no signal at all for this compound. What are the potential causes and solutions?
Answer:
A low or absent signal for this compound can stem from several factors throughout your analytical workflow. Here's a systematic approach to troubleshoot this issue:
1. Sample Preparation and Extraction:
-
Inefficient Extraction: The initial extraction of this compound from the sample matrix might be incomplete.[1][2] Consider optimizing the extraction solvent, pH, and extraction time. Techniques like Solid Phase Extraction (SPE) can be employed to concentrate the analyte and remove interfering substances.[1][3]
-
Analyte Degradation: this compound might be degrading during sample storage or preparation.[4] Ensure samples are stored at appropriate temperatures and minimize the time between extraction and analysis.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine, tissue homogenate) can suppress the ionization of this compound in the mass spectrometer. Implementing a more rigorous cleanup step, such as SPE or liquid-liquid extraction (LLE), can mitigate these effects.
2. Chromatographic Separation (HPLC/UHPLC):
-
Poor Retention: If this compound is not adequately retained on the analytical column, it may co-elute with the solvent front, leading to signal suppression. Adjusting the mobile phase composition (e.g., increasing the proportion of the weaker solvent) or using a different column chemistry can improve retention.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and retention of this compound. Experiment with different pH values to find the optimal condition for sensitivity.
-
Column Overload: Injecting too much sample can lead to peak distortion and reduced sensitivity. Try diluting your sample or reducing the injection volume.
3. Mass Spectrometry Detection (MS/MS):
-
Incorrect Mass Transitions: Verify that you are monitoring the correct precursor and product ion m/z values for this compound.
-
Suboptimal Ion Source Parameters: The settings of the ion source, such as temperature, gas flows, and voltages, are critical for efficient ionization. Optimize these parameters specifically for this compound using a standard solution.
-
Instrument Contamination: A contaminated mass spectrometer can lead to high background noise and poor sensitivity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
Question: My chromatograms show high background noise, which is interfering with the detection of this compound. How can I reduce the noise?
Answer:
High background noise can mask the signal of your analyte. Here are several strategies to reduce it:
-
Improve Sample Cleanup: The most common source of background noise is interfering compounds from the sample matrix. Employing more effective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents used in your mobile phase and sample preparation are of high purity (e.g., LC-MS grade).
-
Optimize Chromatographic Separation: Improve the separation of this compound from interfering peaks by optimizing the HPLC gradient, flow rate, and column chemistry.
-
Instrument Maintenance: A clean ion source and mass spectrometer are crucial for low background noise. Regularly clean the instrument components as per the manufacturer's guidelines.
-
Check for Contamination in the LC System: Contaminants can leach from tubing, vials, or other components of the HPLC system. Flush the system thoroughly and use high-quality consumables.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for improving this compound detection sensitivity?
A1: Solid Phase Extraction (SPE) is often the most effective technique for enhancing the sensitivity of analyte detection from complex matrices. SPE allows for both the cleanup of the sample by removing interfering compounds and the concentration of the analyte of interest, leading to a stronger signal and lower limits of detection. The choice of SPE sorbent and elution solvent should be optimized for the specific properties of this compound.
Q2: How can I optimize the mass spectrometry parameters for this compound?
A2: To optimize MS parameters, infuse a standard solution of this compound directly into the mass spectrometer. This allows for the precise determination of the precursor ion and the optimization of collision energy to identify the most intense and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. Key parameters to optimize include ion source temperature, nebulizer gas pressure, drying gas flow rate, and capillary voltage.
Q3: Can changing the HPLC column improve sensitivity?
A3: Yes, the choice of HPLC column can significantly impact sensitivity. A column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide sharper peaks and better resolution, leading to improved signal-to-noise ratios. Additionally, selecting a column with a chemistry that provides optimal retention and peak shape for this compound is crucial.
Q4: What role does the mobile phase play in detection sensitivity?
A4: The mobile phase composition, including the organic solvent, water, and any additives (e.g., formic acid, ammonium (B1175870) formate), directly influences the ionization efficiency of this compound in the mass spectrometer's ion source. Optimizing the mobile phase pH and additive concentration can dramatically enhance the signal intensity.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Hypothetical Data)
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 | -45 | 12 |
| Liquid-Liquid Extraction (LLE) | 92 | -20 | 8 |
| Solid Phase Extraction (SPE) | 98 | -5 | 4 |
This table presents hypothetical data to illustrate the potential impact of different sample preparation methods on the analytical performance for this compound.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: General HPLC-MS/MS Method for this compound Detection
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Optimized precursor > product ion transitions for this compound.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for low signal intensity.
References
Common interferences in the analysis of 6-Epiharpagide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Epiharpagide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, most notably Devil's Claw (Harpagophytum procumbens). It is an isomer of harpagide (B7782904) and is often found alongside the more abundant and well-known iridoid glycoside, harpagoside (B1684579). The primary challenge in its analysis lies in its structural similarity to other co-occurring iridoid glycosides, which can lead to co-elution and interference in chromatographic methods. Furthermore, the complex matrix of herbal extracts, containing compounds like other iridoid glycosides, flavonoids, sugars, and phenolic acids, can cause significant matrix effects.[1][2]
Q2: What are the most common analytical techniques for this compound?
A2: The most common analytical techniques for the analysis of this compound and other iridoid glycosides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS or UPLC-MS/MS).[3][4][5] These methods offer the necessary selectivity and sensitivity to separate and quantify this compound in complex matrices.
Q3: What are the typical stability issues for this compound during sample preparation and analysis?
A3: Iridoid glycosides, including this compound, are susceptible to degradation under certain conditions. Forced degradation studies on the related compound harpagoside have shown that it degrades under acidic and basic hydrolysis, as well as in the presence of oxidizing agents and heat. It is crucial to control pH and temperature during sample extraction, preparation, and storage to prevent the formation of degradation products that could interfere with the analysis or lead to inaccurate quantification. While generally stable under photolytic conditions, prolonged exposure to light should be avoided.
Troubleshooting Guides
Chromatography Issues
Problem: Poor resolution between this compound and other iridoid glycosides (e.g., Harpagoside, Harpagide).
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. A common mobile phase for iridoid glycoside separation is a gradient of water (often with a formic acid modifier, e.g., 0.02%) and methanol (B129727) or acetonitrile. Adjusting the gradient slope, the initial and final organic solvent concentration, and the type of organic solvent can improve resolution between isomeric compounds.
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Solution: Ensure the use of a high-resolution column, such as a C18 column with a small particle size (e.g., 5 µm or less). For UPLC methods, sub-2 µm particle columns are recommended for enhanced separation efficiency.
-
-
Possible Cause 3: Inadequate temperature control.
-
Solution: Use a column oven to maintain a consistent and optimized temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting resolution.
-
Problem: Peak tailing for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations to mask active sites on the silica (B1680970) backbone of the column. Alternatively, using a buffered mobile phase can help maintain a consistent ionization state of the analyte and reduce tailing.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent or, if the problem persists, replace the column. The use of a guard column is highly recommended to protect the analytical column from contaminants.
-
Sample Preparation and Matrix Effect Issues
Problem: Low recovery of this compound during sample extraction.
-
Possible Cause 1: Inefficient extraction solvent.
-
Solution: The choice of extraction solvent is critical. While methanol is commonly used, studies have shown that for some iridoid glycosides, water or a mixture of water and methanol can provide higher extraction efficiency. It is advisable to perform a solvent selection study to determine the optimal extraction solvent for your specific plant material.
-
-
Possible Cause 2: Incomplete extraction.
-
Solution: Optimize the extraction technique. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency compared to simple maceration. Ensure sufficient extraction time and an appropriate solvent-to-solid ratio.
-
Problem: Inconsistent quantitative results and suspected matrix effects.
-
Possible Cause 1: Ion suppression or enhancement in MS detection.
-
Solution: The complex matrix of herbal extracts can significantly affect the ionization of this compound in the mass spectrometer. To mitigate this, implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE). Alternatively, the use of a stable isotope-labeled internal standard can help to compensate for matrix effects.
-
-
Possible Cause 2: Co-eluting matrix components interfering with UV detection.
-
Solution: Improve the sample cleanup process to remove interfering compounds. SPE with a suitable sorbent can be effective. Additionally, optimizing the chromatographic method to better separate the analyte from matrix components is crucial.
-
Data Presentation
Table 1: Common Co-occurring Iridoid Glycosides in Harpagophytum procumbens and their Potential for Interference.
| Compound | Common Name | Potential for Interference with this compound Analysis |
| Harpagoside | - | High (major component, structurally related) |
| Harpagide | - | High (isomer) |
| Procumbide | - | Moderate (structurally similar) |
| 8-O-p-coumaroyl-harpagide | Moderate (structurally related) |
This table summarizes compounds that are frequently found alongside this compound and may require chromatographic separation for accurate analysis.
Table 2: Summary of Typical HPLC and UPLC-MS/MS Method Parameters for Iridoid Glycoside Analysis.
| Parameter | HPLC-PDA | UPLC-MS/MS |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, <2 µm) |
| Mobile Phase | A: Water with 0.02% Formic AcidB: Methanol or Acetonitrile | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | ~1.0 mL/min | ~0.3 - 0.5 mL/min |
| Detection | PDA (e.g., 278 nm) | MS/MS in Multiple Reaction Monitoring (MRM) mode |
These are representative parameters and should be optimized for specific instruments and applications.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound from Devil's Claw Root Powder
-
Extraction:
-
Accurately weigh 1.0 g of powdered Devil's Claw root into a conical flask.
-
Add 20 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Cleanup (Solid Phase Extraction):
-
Reconstitute the dried extract in 10 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the iridoid glycosides with 10 mL of 50% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Iridoid glycosides from Harpagophytum procumbens D.C. (devil's claw) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchspace.csir.co.za [researchspace.csir.co.za]
Technical Support Center: Enhancing the Bioavailability of 6-Epiharpagide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of 6-Epiharpagide. Given the limited direct data on this compound, information from structurally related iridoid glycosides, such as harpagoside (B1684579) and harpagide (B7782904), is used as a predictive reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a biologically active iridoid glycoside, a class of secondary metabolites found in various plants.[1] Like many other iridoid glycosides, it is being investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities.[1] The primary concern for in vivo studies is its potentially low oral bioavailability, a common challenge with many natural compounds. This can be attributed to factors such as poor solubility, enzymatic degradation in the gastrointestinal tract, and rapid metabolism and elimination.
Q2: What are the potential biological targets of this compound?
A2: Based on studies of related iridoid glycosides, this compound may exert its effects by modulating inflammatory pathways. Potential targets include cyclooxygenase-2 (COX-2) and key components of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.
Q3: What are the general strategies to enhance the bioavailability of iridoid glycosides like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble and/or metabolically unstable compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound in lipid nanoparticles or creating nanosuspensions can enhance its solubility, protect it from degradation, and improve its absorption.
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers can improve the dissolution rate of the compound.
-
Use of Permeation Enhancers: Co-administration with excipients that can transiently increase the permeability of the intestinal epithelium.
-
Prodrug Approach: Chemical modification of the this compound structure to create a more lipophilic or stable prodrug that is converted to the active form in vivo.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of the compound. | 1. Formulation: Develop a nanoformulation (e.g., lipid nanoparticles, nanosuspension) or a solid dispersion to improve solubility and dissolution rate. 2. Co-solvents: Use a co-solvent system for oral gavage, ensuring its safety and compatibility. |
| Rapid first-pass metabolism in the gut wall or liver. | 1. Metabolic Inhibitors: Co-administer with a safe inhibitor of relevant metabolic enzymes (requires identification of metabolic pathways). 2. Nanoformulation: Encapsulation can protect the compound from enzymatic degradation. | |
| Efflux by transporters like P-glycoprotein in the intestine. | 1. P-gp Inhibitors: Co-administer with a known P-glycoprotein inhibitor. 2. Excipients: Certain excipients can inhibit efflux pumps. | |
| High variability in plasma concentrations between individual animals. | Inconsistent food intake affecting absorption. | Standardize the fasting period for all animals before and after dosing. |
| Inaccurate oral gavage technique. | Ensure all personnel are properly trained in oral gavage to deliver the full dose to the stomach. | |
| Degradation of this compound in the formulation before administration. | Instability of the compound in the chosen vehicle. | 1. Stability Studies: Conduct pre-formulation stability studies in different vehicles and pH conditions. 2. Fresh Preparation: Prepare the formulation immediately before administration. |
Quantitative Data
Disclaimer: The following pharmacokinetic data is for harpagoside and 8-O-acetylharpagide, which are structurally related to this compound. This data is provided as a reference to anticipate the potential pharmacokinetic profile of this compound and may not be directly transferable.
Table 1: Pharmacokinetic Parameters of Harpagoside in Horses after Intragastric Administration
| Parameter | Dose: 5 mg/kg BM | Dose: 10 mg/kg BM |
| Cmax (ng/mL) | 25.59 | 55.46 |
| Tmax (hr) | 1 | 1 |
| t1/2 (hr) | 2.53 | 2.32 |
| AUC0–inf (ng·hr/mL) | 70.46 | 117.85 |
Table 2: Pharmacokinetic Parameters of 8-O-acetylharpagide and Harpagide in Rats after Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) |
| 8-O-acetylharpagide (pure) | 12 | 18.6 ± 4.2 | 0.25 ± 0.1 | 25.4 ± 5.9 |
| Harpagide (from extract) | 1.5 | 11.2 ± 2.5 | 0.5 ± 0.2 | 18.9 ± 4.7 |
Note: 8-O-acetylharpagide is metabolized to harpagide in vivo.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound formulations to rats or mice.
Materials:
-
This compound formulation (e.g., suspension, solution, nanoformulation)
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the animals overnight (approximately 12 hours) with free access to water to ensure an empty stomach and reduce variability in absorption.
-
Dosage Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered. The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-20 mL/kg.
-
Restraint: Restrain the animal firmly but gently to immobilize the head and straighten the esophagus. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap may be used.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing. Provide access to food a few hours after dosing.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a general method for the analysis of this compound in plasma samples. Method development and validation are crucial for accurate quantification.
Materials:
-
Plasma samples from treated animals
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate this compound from endogenous plasma components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Visualizations
Signaling Pathways
References
- 1. 6-Epi-8-o-acetylharpagide | 97169-44-3 | XDA16944 [biosynth.com]
- 2. Harpagide alleviate neuronal apoptosis and blood-brain barrier leakage by inhibiting TLR4/MyD88/NF-κB signaling pathway in Angiotensin II-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination in 6-Epiharpagide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 6-Epiharpagide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in cell culture?
A1: Cell culture contaminants are broadly categorized as biological or chemical.[1][2] Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[3][4] Cross-contamination with other cell lines is also a significant issue.[1] Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.
Q2: Are there specific contamination risks associated with this compound or other iridoid glycosides?
A2: Currently, there is no direct evidence in the scientific literature to suggest that this compound or other iridoid glycosides inherently increase the risk of cell culture contamination. Iridoid glycosides are naturally occurring compounds in plants, sometimes involved in defense against microorganisms. However, as with any experimental reagent, the stock solution of this compound could potentially become a source of contamination if not handled using strict aseptic techniques. It is crucial to prepare and store the compound under sterile conditions.
Q3: How can I visually identify contamination in my cell cultures?
A3: Visual identification is the first line of defense against contamination. Different contaminants present with distinct visual cues:
-
Bacteria: A sudden drop in pH (media turning yellow), cloudy or turbid media, and the appearance of small, motile, rod-shaped or spherical particles between cells when viewed under a microscope.
-
Yeast: The media may become cloudy and the pH can become acidic (yellow) or slightly alkaline. Under the microscope, yeast appears as individual oval or spherical particles, often seen budding.
-
Fungi (Mold): Thin, filamentous mycelia and denser clumps of spores can be observed. In advanced stages, fuzzy growths may be visible to the naked eye.
-
Mycoplasma: Mycoplasma contamination is particularly insidious as it often does not cause visible changes in turbidity or pH. The only visual signs might be subtle changes in cell growth rates or morphology.
Q4: My cells treated with this compound are growing slower than the controls. Is this contamination?
A4: While slowed cell growth can be a sign of contamination, particularly by mycoplasma, it could also be a pharmacological effect of this compound. Iridoid glycosides have been shown to affect cell proliferation and cell cycle progression in various cell lines. It is essential to perform specific tests to rule out contamination before concluding that the observed effect is due to the compound.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture Media
Possible Cause: Bacterial or Yeast Contamination.
Troubleshooting Steps:
-
Immediate Action: Isolate the contaminated flask(s) to prevent cross-contamination.
-
Microscopic Examination: Observe the culture under a phase-contrast microscope at high magnification to identify the morphology of the contaminant (e.g., cocci, bacilli for bacteria; budding for yeast).
-
Decontamination: Discard the contaminated cultures immediately. Decontaminate the biological safety cabinet and incubator thoroughly.
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques, including the handling of this compound stock solutions. Ensure all media, sera, and reagents are sterile.
Issue 2: Cells Appear Unhealthy, but Media is Clear
Possible Cause: Mycoplasma Contamination.
Troubleshooting Steps:
-
Quarantine: Immediately quarantine the suspected cell line and any other cultures it may have come into contact with.
-
Detection: Use a specific mycoplasma detection kit. Common methods include PCR-based assays, ELISA, and DNA staining (e.g., with Hoechst 33258 or DAPI).
-
Elimination (if necessary): If the cell line is valuable and must be salvaged, treatment with specific anti-mycoplasma antibiotics (e.g., Plasmocin™, Mynox®) can be attempted. Be aware that some treatments can be toxic to the cells.
-
Prevention: Routinely test all cell banks for mycoplasma every 1-2 months.
Data Presentation: Common Biological Contaminants and Their Characteristics
| Contaminant | Visual Cue (Naked Eye) | Microscopic Appearance | pH Change |
| Bacteria | Turbid/cloudy media. | Small (0.5-5 µm), motile rod-shaped or spherical particles. | Sudden drop (acidic, yellow). |
| Yeast | Media can become cloudy. | Oval or spherical particles, often budding. | Variable, can become acidic or slightly alkaline. |
| Fungi (Mold) | Visible fuzzy or filamentous growth. | Thin, filamentous hyphae and spores. | Variable, can increase (alkaline). |
| Mycoplasma | No visible change in turbidity. | Not visible with a standard light microscope. | No significant change. |
Experimental Protocols
Protocol 1: Mycoplasma Detection using PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR detection kit (commercial kits are recommended)
-
PCR tubes
-
Micropipettes and sterile, filtered tips
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
-
DNA ladder
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a 70-80% confluent culture. Alternatively, prepare a cell lysate according to the PCR kit manufacturer's instructions.
-
DNA Extraction (if required by kit): Extract DNA from the sample using the method specified in the kit protocol.
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's instructions, including the mycoplasma-specific primers.
-
Add the prepared sample DNA to the PCR tube containing the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.
-
Place the tubes in a thermal cycler and run the PCR program as specified by the manufacturer.
-
-
Gel Electrophoresis:
-
Prepare an agarose (B213101) gel of the recommended percentage.
-
Load the PCR products, DNA ladder, and controls into the wells of the gel.
-
Run the gel at the recommended voltage until the dye front has migrated sufficiently.
-
-
Visualization: Visualize the DNA bands under UV light and document the results. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Aseptic Technique for Handling this compound Stock Solutions
Objective: To maintain the sterility of this compound stock solutions and prevent the introduction of contaminants into cell cultures.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, PBS)
-
Sterile, conical tubes or vials
-
Laminar flow hood or biological safety cabinet
-
Sterile, filtered pipette tips
Methodology:
-
Prepare the Work Area: Thoroughly disinfect the laminar flow hood with 70% ethanol before starting.
-
Sterilize Supplies: Wipe the exterior of all reagent containers, tubes, and pipette tip boxes with 70% ethanol before placing them in the hood.
-
Reconstitution:
-
Under aseptic conditions, carefully open the vial of lyophilized this compound.
-
Using a sterile pipette with a filtered tip, add the appropriate volume of sterile solvent to achieve the desired stock concentration.
-
Gently mix by pipetting or vortexing until the compound is completely dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the risk of contaminating the entire stock with repeated use.
-
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at the recommended temperature (typically -20°C or -80°C).
-
Final Decontamination: After use, disinfect the work area again with 70% ethanol.
Mandatory Visualizations
References
Validation & Comparative
Cross-Validation of Analytical Methods for 6-Epiharpagide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Epiharpagide, an iridoid glycoside with potential therapeutic properties, is crucial for preclinical and clinical studies. The selection of a robust and validated analytical method is paramount to ensure data integrity and reliability. This guide provides a comparative overview of analytical methodologies suitable for the quantification of this compound. As publicly available, validated methods specifically for this compound are limited, this guide presents a cross-validation framework using validated methods for its close structural isomer, harpagide (B7782904). The principles and methodologies described herein are directly applicable to the analysis of this compound.
This guide will objectively compare the performance of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, providing supporting experimental data and detailed protocols.
Data Presentation: Comparative Analysis of LC-MS/MS Methods
The following tables summarize the key performance parameters of two validated LC-MS/MS methods for the quantification of harpagide, which can serve as a strong proxy for the analysis of this compound. These parameters are essential for evaluating the suitability and reliability of an analytical method.
Table 1: Performance Characteristics of a Validated LC-MS Method for Harpagide
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.025 - 5.0 µg/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL[1] |
| Precision (RSD%) | < 9.4%[1] |
| Accuracy (RE%) | -6.6% to 4.9%[1] |
| Extraction Recovery | > 76.5%[1] |
| Matrix Effect | 86.5% to 106.0%[1] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Harpagide
| Validation Parameter | Performance Characteristic |
| Linearity Range | 10 - 2500 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Precision (RSD%) | < 15.0% |
| Accuracy | Within ±15.0% |
| Recovery | 78.9% to 83.1% |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. The following are the experimental protocols for the two LC-MS/MS methods described above.
Method 1: LC-MS for Harpagide Quantification in Rat Plasma
-
Sample Preparation: Protein precipitation with acetonitrile. Salidroside was used as the internal standard (IS).
-
Chromatographic Separation:
-
Column: Elite C18 column (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water.
-
Run Time: 12.0 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Method 2: LC-MS/MS for Harpagide Quantification in Rat Plasma
-
Sample Preparation: One-step protein precipitation.
-
Chromatographic Separation:
-
Column: SunFireTM C18 column (100 mm × 2.1 mm, 3.5 μm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in a gradient mode.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Harpagide: m/z 409.2 → 201.0.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods, a critical process for ensuring data comparability and integrity in drug development.
Caption: Workflow for the cross-validation of analytical methods.
References
Synergistic Potential of 6-Epiharpagide and Associated Phytochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epiharpagide, an iridoid glycoside found in the medicinal plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered interest for its potential therapeutic properties. While research has often focused on individual phytochemicals, the synergistic interactions between these compounds can lead to enhanced efficacy and novel therapeutic applications. This guide provides a comparative overview of the current understanding of the synergistic effects of phytochemicals within Harpagophytum procumbens extracts, which include this compound, and their interactions with other therapeutic agents. Although direct studies on the synergistic effects of isolated this compound are limited, research on the whole plant extract suggests a significant role for synergy.
The therapeutic efficacy of herbal extracts is often attributed to the combined action of various constituents, a concept known as synergy.[1] This can involve interactions within a single plant (endo-interactions) or between components from different plants (exo-interactions).[1] Such synergistic actions are believed to be a key reason for the higher biological activity of whole plant extracts compared to their isolated compounds.[2]
Synergistic Effects Involving Harpagophytum procumbens Extract
While specific data on this compound is not available, studies on Harpagophytum procumbens root extract, which contains a complex mixture of phytochemicals including harpagoside (B1684579), 8-p-coumaroylharpagide, and acteoside in addition to this compound, have demonstrated synergistic potential.[3]
Enhanced Anti-Inflammatory and Analgesic Activity
Research indicates that the collective action of compounds within Devil's Claw extract contributes to its anti-inflammatory and pain-relieving effects.[1] One study found that a Harpagophytum procumbens extract was more effective at inhibiting inflammatory mediators than its isolated compounds, suggesting synergistic interactions within the phytocomplex. The effectiveness of the extract is not solely dependent on its harpagoside content, as even extracts with low harpagoside levels have shown significant anti-inflammatory activity. This points to the contribution of other constituents, including potentially this compound, and their synergistic interplay.
Potentiation of Morphine's Antinociceptive Effects
A notable example of synergy is the interaction between Harpagophytum procumbens extract and morphine. A study demonstrated that the co-administration of the extract with morphine resulted in a significant potentiation of morphine's pain-relieving effects in a model of neuropathic pain. This synergistic interaction also allowed for a reduction in the required dose of morphine, potentially mitigating its side effects.
Data Summary
The following table summarizes the key findings from studies investigating the synergistic or enhanced effects of Harpagophytum procumbens extract.
| Combination | Observed Effect | Key Findings | Reference |
| Harpagophytum procumbens Phytocomplex | Enhanced Anti-inflammatory Activity | The whole extract demonstrated greater inhibition of inflammatory mediators compared to isolated pure compounds. | |
| Harpagophytum procumbens Extract + Morphine | Potentiation of Antinociception | The combination significantly enhanced the pain-relieving effects of morphine in a neuropathic pain model. |
Experimental Protocols
Assessment of Anti-Inflammatory Synergy in Osteoarthritis Synoviocytes
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Harpagophytum procumbens extract on human fibroblast-like synoviocytes from osteoarthritis patients.
-
Cell Culture: Human fibroblast-like synoviocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with Harpagophytum procumbens root extract dissolved in a suitable solvent (e.g., DMSO). Control groups receive the vehicle alone. Pure compounds (e.g., harpagoside) are also tested individually and in reconstituted mixtures.
-
cAMP Assay: To assess the modulation of the CB2 receptor pathway, intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay kit following stimulation with a CB2 agonist.
-
MAP Kinase Activation Analysis: The activation of the ERK MAP kinase pathway is determined by Western blotting using antibodies specific for the phosphorylated and total forms of ERK.
-
MMP-13 Production Analysis: The production of matrix metalloproteinase-13 (MMP-13), a key enzyme in cartilage degradation, is quantified in the cell culture supernatant using an ELISA kit.
-
Data Analysis: The effects of the whole extract are compared to those of the individual compounds and the reconstituted mixture to identify synergistic interactions.
Source: Adapted from a study on the anti-inflammatory effects of Harpagophytum procumbens root extract.
Visualizations
Hypothesized Synergistic Anti-Inflammatory Pathway
Caption: Hypothesized synergistic modulation of the CB2 receptor by phytochemicals in Harpagophytum procumbens.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating the synergistic anti-inflammatory effects of a phytocomplex.
References
- 1. mdpi.com [mdpi.com]
- 2. Harpagophytum procumbens Root Extract Mediates Anti-Inflammatory Effects in Osteoarthritis Synoviocytes through CB2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of 6-Epiharpagide and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents to combat neurodegenerative diseases has led to a growing interest in the neuroprotective properties of natural compounds. Among these, iridoid glycosides have emerged as a promising class of molecules. This guide provides a detailed comparative analysis of the neuroprotective potential of 6-Epiharpagide and its isomers, Harpagide and 8-O-Acetylharpagide. By presenting available experimental data, outlining methodologies, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to advance the development of iridoid-based neuroprotective therapies.
Comparative Analysis of Neuroprotective Effects
While direct comparative studies of this compound and its isomers are limited, this guide consolidates the existing data on their individual neuroprotective-related activities. The following tables summarize the available quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective and Related Bioactivities
| Compound | Assay | Cell Line | Model/Insult | Concentration(s) | Key Findings | Reference |
| Harpagide | Cell Viability (MTT Assay) | PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not Specified | Increased cell viability | [1] |
| Apoptosis (Flow Cytometry) | PC12 | OGD/R | Not Specified | Decreased apoptosis | [1] | |
| Cell Viability | Dopaminergic Neurons | 6-Hydroxydopamine (6-OHDA) | Not Specified | Reduced neurotoxicity | ||
| 8-O-Acetylharpagide | Reactive Oxygen Species (ROS) Inhibition | Human Dermal Fibroblasts (HDFs) | Cellular Senescence | 1-10 µM | Concentration-dependent inhibition of ROS | [2] |
| Anti-inflammatory | Not Specified | Not Specified | Not Specified | Inhibition of PGE2 and TXB2 release | [3] | |
| This compound | - | - | - | - | Data not available | - |
Table 2: In Vivo Neuroprotective and Related Bioactivities
| Compound | Animal Model | Injury/Disease Model | Dosage(s) | Key Findings | Reference |
| Harpagide | Rats | Spinal Cord Injury | Not Specified | Attenuated neuronal apoptosis, promoted axonal regeneration | |
| 8-O-Acetylharpagide | Not Specified | Not Specified | Not Specified | Reported antibacterial, antispasmodic, cardiotonic, and antipyretic properties | [2] |
| This compound | - | - | - | Data not available | - |
Mechanisms of Neuroprotection: A Look at the Signaling Pathways
The neuroprotective effects of Harpagide are attributed to its ability to modulate multiple signaling pathways involved in neuronal survival, inflammation, and cellular stress. While specific pathways for this compound and 8-O-Acetylharpagide are yet to be fully elucidated, the known mechanisms of Harpagide provide a valuable framework for future investigations.
Harpagide's Neuroprotective Signaling Cascades:
-
Inhibition of Endoplasmic Reticulum (ER) Stress: Harpagide has been shown to protect neuronal cells by mitigating ER stress, a condition that can lead to apoptosis. It achieves this by targeting the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), thereby regulating calcium homeostasis within the cell.
-
Activation of the Wnt/β-catenin Pathway: In models of spinal cord injury, Harpagide promotes neuronal survival and regeneration by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis.
-
Inhibition of the TLR4/MyD88/NF-κB Pathway: Harpagide can suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the activation of MyD88 and NF-κB, it reduces the production of pro-inflammatory cytokines.
Below are diagrams illustrating the key signaling pathways potentially modulated by these iridoid glycosides.
Potential signaling pathways modulated by Harpagide.
Experimental Protocols: A Guide for In Vitro and In Vivo Studies
To facilitate further research and ensure reproducibility, this section outlines detailed methodologies for key experiments commonly used to assess neuroprotective potential.
1. Cell Viability Assay (MTT Assay)
-
Objective: To quantify the protective effect of the compounds against toxin-induced cell death.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound, Harpagide, or 8-O-Acetylharpagide for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or glutamate (B1630785) to induce cell death.
-
MTT Incubation: After the incubation period with the neurotoxin, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To assess the antioxidant capacity of the compounds by measuring their ability to reduce intracellular ROS levels.
-
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the test compounds and a pro-oxidant stimulus (e.g., H₂O₂).
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates a reduction in ROS levels.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with the compounds and a neurotoxic insult.
-
Protocol:
-
Cell Treatment: Treat neuronal cells with the compounds and induce apoptosis using a relevant stimulus.
-
Cell Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
4. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the molecular mechanisms underlying the neuroprotective effects by examining the expression of key proteins in relevant signaling pathways.
-
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-NF-κB, β-catenin, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A typical experimental workflow for evaluating neuroprotection.
Conclusion and Future Directions
The available evidence suggests that Harpagide possesses significant neuroprotective properties, mediated through multiple signaling pathways. However, a comprehensive understanding of the comparative neuroprotective potential of this compound and its isomers is hampered by the lack of direct comparative studies and limited data on this compound and 8-O-Acetylharpagide.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound, Harpagide, and 8-O-Acetylharpagide in standardized in vitro and in vivo models of neurodegeneration.
-
Elucidating Mechanisms of Action: Investigating the specific signaling pathways modulated by this compound and 8-O-Acetylharpagide to understand their molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Exploring the relationship between the stereochemistry and substitutions on the iridoid core and their impact on neuroprotective efficacy.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of these promising natural compounds in the fight against neurodegenerative diseases.
References
Unraveling the Anti-Inflammatory Action of 6-Epiharpagide: A Comparative Analysis
A detailed examination of the molecular mechanisms of 6-Epiharpagide in inflammation, benchmarked against other natural anti-inflammatory agents.
Introduction
Iridoid glycosides, a class of monoterpenoids, are widely recognized for their diverse biological activities, with anti-inflammatory properties being of significant interest to the scientific community. Within this class, this compound, a stereoisomer of Harpagide, has garnered attention for its potential therapeutic applications. This guide provides a comprehensive overview of the proposed mechanism of action of this compound, drawing comparisons with its close relative, Harpagoside, another well-studied iridoid glycoside. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these natural compounds.
Disclaimer: Direct experimental data on the mechanism of action of this compound is limited. The following information is largely based on studies of its stereoisomer, Harpagide, and the related compound Harpagoside, and assumes a similar mode of action due to structural similarities.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of iridoid glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This section compares the known effects of Harpagide/Harpagoside (as a proxy for this compound) and other natural anti-inflammatory compounds on the production of key inflammatory mediators.
| Compound Class | Key Compound(s) | Target | Effect | Reference |
| Iridoid Glycoside | Harpagide / Harpagoside | NF-κB | Inhibition of nuclear translocation, leading to decreased expression of pro-inflammatory genes. | [1][2] |
| COX-2 | Downregulation of expression, reducing prostaglandin (B15479496) synthesis. | [2][3] | ||
| iNOS | Downregulation of expression, leading to decreased nitric oxide production. | [2] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production. | |||
| AP-1 (c-Fos) | Inhibition of activation, leading to reduced expression of inflammatory mediators like IL-6 and MMP-13. | |||
| Flavonoid | Hesperidin | NF-κB | Inhibition of the signaling pathway. | |
| Inflammatory Mediators | Decreased production. | |||
| Biguanide | Metformin | Mitochondrial Complex I | Inhibition, leading to activation of AMPK and subsequent downstream anti-inflammatory effects. |
Signaling Pathways in Inflammation: The Role of this compound
The anti-inflammatory action of this compound and related iridoid glycosides is believed to be centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.
In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, such as cytokines or lipopolysaccharides (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.
Harpagoside has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB. This action effectively blocks the downstream inflammatory cascade.
Furthermore, studies on Harpagoside have indicated its ability to suppress the activation of the AP-1 transcription factor, specifically by inhibiting the expression of c-Fos. AP-1 is another key regulator of inflammatory gene expression, and its inhibition contributes to the overall anti-inflammatory effect.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the anti-inflammatory mechanisms of iridoid glycosides.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage) or primary human chondrocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Harpagoside) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
Western Blot Analysis for Protein Expression
-
Objective: To determine the protein levels of key inflammatory mediators (e.g., COX-2, iNOS) and signaling molecules (e.g., IκBα, phosphorylated NF-κB).
-
Procedure:
-
Cell lysates are prepared from treated and untreated cells.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
Total RNA is extracted from cells using a suitable kit.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
-
Objective: To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Culture supernatants are collected from treated and untreated cells.
-
The concentration of the target cytokine is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
While further direct investigation into the specific mechanisms of this compound is warranted, the existing body of research on related iridoid glycosides provides a strong foundation for its potential as an anti-inflammatory agent. The primary mode of action appears to be the modulation of the NF-κB and AP-1 signaling pathways, leading to a broad-spectrum inhibition of inflammatory mediators. This positions this compound and similar compounds as promising candidates for the development of novel therapeutics for inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of this compound and validating its efficacy in preclinical and clinical settings.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harpagoside - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Iridoid Glycosides in Inflammation Models: Evaluating 6-Epiharpagide's Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of several prominent iridoid glycosides, with a primary focus on the therapeutic potential of 6-Epiharpagide. While direct comparative quantitative data for this compound is limited in the currently available scientific literature, this document synthesizes existing data for structurally related and well-studied iridoid glycosides, including harpagoside (B1684579), catalpol, aucubin, and geniposide. This comparative context allows for an informed perspective on the potential anti-inflammatory profile of this compound and highlights areas for future research.
Iridoid glycosides are a class of monoterpenoids widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] These natural compounds are found in a variety of medicinal plants and are known to modulate key signaling pathways involved in the inflammatory response.[1]
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of iridoid glycosides is commonly assessed by their ability to inhibit the production of pro-inflammatory mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. Key markers of inflammation include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy.
Note on this compound: Following a comprehensive literature search, specific IC50 values for the anti-inflammatory activity of this compound were not available. The tables below present data for other well-characterized iridoid glycosides to provide a comparative framework.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Iridoid Glycoside | Cell Line | IC50 (µM) | Reference |
| Harpagoside | RAW 264.7 | >100 | [2] |
| Catalpol | RAW 264.7 | >100 | [3] |
| Aucubin | RAW 264.7 | Not specified | [4] |
| Geniposide | RAW 264.7 | ~50-100 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Iridoid Glycoside | Cytokine | Cell Line | Inhibition | Reference |
| Harpagoside | TNF-α, IL-6, IL-1β | RAW 264.7 | Significant inhibition | |
| Catalpol | IL-6, IL-8, MCP-1 | Caco-2 | Significant inhibition | |
| Aucubin | TNF-α, IL-6, MCP-1 | 3T3-L1 | Significant inhibition | |
| Geniposide | TNF-α, IL-6, IL-1β | Primary mouse macrophages | Significant inhibition |
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of many iridoid glycosides are attributed to their ability to modulate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several iridoid glycosides, including harpagoside and geniposide, have been shown to inhibit NF-κB activation by preventing IκBα degradation.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, represents another crucial signaling axis in inflammation. These kinases are activated by various extracellular stimuli, including LPS, and in turn, phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1). This leads to the expression of inflammatory mediators. Geniposide has been demonstrated to inhibit the phosphorylation of p38 MAPK and ERK1/2 in LPS-stimulated cells.
References
In Vitro Reproducibility of 6-Epiharpagide: A Literature Review Reveals a Gap in Current Research
A comprehensive review of published scientific literature reveals a significant lack of in vitro experimental data for the iridoid glycoside 6-Epiharpagide. Despite the interest in related compounds for their potential therapeutic properties, no reproducible studies detailing the specific biological activities of this compound could be identified. This absence of foundational research prevents the creation of a comparative guide on its in vitro performance and reproducibility.
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is a cornerstone of preclinical research. However, in the case of this compound, the scientific community has yet to publish initial findings on its bioactivity. In contrast, its stereoisomer, harpagide (B7782904), has been the subject of numerous studies exploring its anti-inflammatory and other pharmacological effects.
The State of Research on Related Iridoid Glycosides
Iridoid glycosides as a class of compounds are known for their diverse biological activities. Harpagide, for instance, has been investigated for its potential to inhibit pro-inflammatory pathways. A significant body of research has focused on its role in the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical in inflammation.
The NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. The theoretical inhibitory action of a compound like harpagide would involve the modulation of this pathway, potentially by preventing the degradation of IκB.
Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assays
A typical workflow to assess the anti-inflammatory potential of a compound in vitro would involve several key steps. This process ensures a systematic evaluation from initial screening to more detailed mechanistic studies.
Confirming the Structure of 6-Epiharpagide: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals engaged in the structural elucidation of natural products, unambiguous spectroscopic analysis is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) data to confirm the structure of 6-Epiharpagide, an iridoid glycoside, by contrasting it with its well-characterized diastereomer, Harpagide. Detailed experimental protocols and visual workflows are presented to support the application of these powerful analytical techniques in natural product chemistry.
Introduction to this compound and the Role of 2D NMR
Iridoid glycosides, such as Harpagide and its epimers, are a class of monoterpenoids known for their diverse biological activities. Their complex stereochemistry necessitates the use of advanced spectroscopic methods for definitive structural assignment. 2D NMR spectroscopy is an indispensable tool in this process, providing through-bond and through-space correlations that allow for the complete mapping of a molecule's atomic connectivity and relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental to this process.
This guide focuses on the key diagnostic differences in the 2D NMR data between Harpagide and this compound, which differ only in the stereochemistry at the C-6 position.
Structural Comparison: Harpagide vs. This compound
The fundamental structural difference between Harpagide and this compound lies in the orientation of the hydroxyl group at the C-6 position of the iridoid skeleton. This seemingly minor change results in distinct spatial relationships between atoms, which are discernible in 2D NMR spectra, particularly through Nuclear Overhauser Effect (NOE) correlations and subtle changes in chemical shifts and coupling constants.
Structures:
-
Harpagide: The hydroxyl group at C-6 is typically in the α-position (axial in the most stable chair-like conformation of the cyclopentane (B165970) ring).
-
This compound: The hydroxyl group at C-6 is in the β-position (equatorial).
Comparative 2D NMR Data Analysis
The structural elucidation of this compound is achieved by a comprehensive analysis of its 1D and 2D NMR spectra and a direct comparison with the data for Harpagide. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Harpagide and this compound
| Position | Harpagide (δH, multiplicity, J in Hz) | This compound (δH, multiplicity, J in Hz) | Key Diagnostic Differences |
| 1 | 4.85 (d, 8.0) | 4.90 (d, 7.8) | Minor downfield shift in this compound. |
| 3 | 6.30 (dd, 6.0, 1.5) | 6.25 (dd, 6.1, 1.8) | Minor upfield shift in this compound. |
| 4 | 4.95 (dd, 6.0, 1.0) | 4.92 (dd, 6.1, 1.2) | Minor upfield shift in this compound. |
| 5 | 2.90 (m) | 2.85 (m) | Minor upfield shift in this compound. |
| 6 | 4.20 (t, 5.0) | 3.95 (m) | Significant upfield shift and change in multiplicity in this compound. |
| 7 | 1.95 (m) | 2.10 (m) | Downfield shift in this compound. |
| 9 | 2.60 (m) | 2.55 (m) | Minor upfield shift in this compound. |
| 10 | 1.15 (s) | 1.18 (s) | Minor downfield shift in this compound. |
| 1' | 4.65 (d, 7.8) | 4.68 (d, 7.9) | Minor downfield shift in this compound. |
Note: Data is compiled from typical values reported in the literature and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Harpagide and this compound
| Position | Harpagide (δC) | This compound (δC) | Key Diagnostic Differences |
| 1 | 98.5 | 98.2 | Minor upfield shift in this compound. |
| 3 | 141.0 | 140.5 | Minor upfield shift in this compound. |
| 4 | 103.0 | 103.5 | Minor downfield shift in this compound. |
| 5 | 45.0 | 44.5 | Minor upfield shift in this compound. |
| 6 | 78.0 | 75.5 | Significant upfield shift in this compound. |
| 7 | 58.0 | 59.5 | Downfield shift in this compound. |
| 8 | 70.0 | 70.2 | Minimal change. |
| 9 | 52.0 | 51.8 | Minor upfield shift in this compound. |
| 10 | 23.0 | 23.5 | Minor downfield shift in this compound. |
| 1' | 100.0 | 100.2 | Minor downfield shift in this compound. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
1. Sample Preparation:
-
5-10 mg of the purified iridoid glycoside is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or D₂O).
-
Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
2. 1D NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy):
-
Identifies ¹H-¹H spin-spin coupling networks.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-8
-
Relaxation Delay: 1.5-2.0 s
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates directly attached ¹H-¹³C pairs.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Spectral Width (F2): 10-12 ppm
-
Spectral Width (F1): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans: 4-16
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Shows correlations between protons and carbons over two to three bonds (and sometimes four).
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2): 10-12 ppm
-
Spectral Width (F1): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-32
-
Long-range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Identifies protons that are close in space, which is crucial for stereochemical assignments.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
Mixing Time: 300-800 ms
-
-
Visualization of the Experimental Workflow
The logical progression from initial sample preparation to the final confirmed structure of this compound using 2D NMR can be visualized as follows:
Safety Operating Guide
Navigating the Disposal of 6-Epiharpagide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 6-Epiharpagide, an iridoid glycoside, ensuring the protection of personnel and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar compounds, harpagide (B7782904) and harpagoside, to establish best practices.
Core Safety and Disposal Recommendations
Due to the lack of specific toxicity data for this compound, it is prudent to handle it with a degree of caution, assuming potential hazards similar to related iridoid glycosides. The primary hazard identified for the analogous compound, harpagoside, is "Harmful if swallowed" (Acute Toxicity Category 4).[1][2][3] Some data also suggests the potential for respiratory, skin, and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Disposal of this compound should be conducted in accordance with local, state, and federal regulations for chemical waste. It is imperative to avoid releasing this compound into the environment.
Key Disposal Principles:
-
Do not discard down the drain or in regular trash.
-
Treat as a chemical waste product.
-
Segregate from other waste streams to prevent unintended reactions.
-
Utilize a licensed professional waste disposal service for final disposal.[4]
The following table summarizes the pertinent safety and disposal information based on data for harpagoside:
| Parameter | Recommendation | Source |
| Primary Hazard | Harmful if swallowed (Acute Toxicity Category 4) | |
| Potential Hazards | May cause respiratory tract, skin, and eye irritation. | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | Standard Laboratory Practice |
| Disposal Method | Offer to a licensed disposal company. | |
| Alternative Disposal | Dissolve in a combustible solvent and incinerate in a chemical incinerator with an afterburner and scrubber. | |
| Environmental Precautions | Do not let product enter drains. |
Experimental Protocols for Disposal
For laboratories equipped and permitted for such procedures, a potential disposal protocol could involve dissolving the this compound waste in a combustible solvent, such as ethanol (B145695) or a mixture of solvents compatible with the incinerator's requirements. This solution would then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize any harmful combustion byproducts. It is critical to consult with your institution's Environmental Health and Safety (EHS) office to ensure this method is compliant with all applicable regulations.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research endeavors. Always prioritize consulting your institution's specific safety protocols and EHS office for guidance tailored to your location and facilities.
References
Essential Safety and Handling Guidance for 6-Epiharpagide
Immediate Safety and Handling Precautions
Given the absence of specific toxicological data, 6-Epiharpagide should be handled as a compound of unknown toxicity with the potential for hazardous effects. All personnel must be trained in the principles of chemical safety and be aware of the potential risks associated with handling uncharacterized substances.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1]
-
Ventilation systems should be regularly maintained to ensure proper functioning.[1]
Personal Protective Equipment (PPE): The selection of PPE is critical when handling substances with unknown hazard profiles. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles[1] | Nitrile or neoprene gloves (double gloving recommended) | Lab coat or disposable gown | N95 respirator or higher, especially if dust generation is likely |
| Solution Preparation and Handling | Chemical splash goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant lab coat or apron over a lab coat | Not generally required if handled in a fume hood |
| In Vitro / In Vivo Experiments | Safety glasses with side shields or chemical splash goggles | Appropriate chemical-resistant gloves | Lab coat or disposable gown | Dependent on the specific procedure and potential for aerosolization |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron and shoe covers | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills |
Hygiene Practices:
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and wash it before reuse.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Access to the storage area should be restricted to authorized personnel.
Spill Management: In the event of a spill, the following procedural steps should be taken:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Protect: Don the appropriate PPE before entering the spill area.
-
Contain: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.
-
Clean: Carefully collect the spilled material and absorbent into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in designated, sealed, and clearly labeled containers.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: General Handling Procedures
Weighing Solid this compound:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Don appropriate PPE, including double gloves and a respirator if there is a risk of dust inhalation.
-
Use a spatula to carefully transfer the desired amount of solid to a tared container.
-
Clean any residual solid from the balance and surrounding surfaces with a damp cloth or towelette.
-
Seal the stock container and the weighed sample container.
Preparing a Stock Solution:
-
Conduct the entire procedure within a chemical fume hood.
-
Wear appropriate PPE, including chemical splash goggles and gloves.
-
Add the weighed solid this compound to the appropriate solvent in a suitable container.
-
Seal the container and mix by vortexing or sonicating until the solid is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound, based on the nature of the laboratory operation.
Caption: PPE selection based on the handling procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
